molecular formula C12H23NO2 B2550242 Tert-butyl 1-aminocycloheptane-1-carboxylate CAS No. 1183184-23-7

Tert-butyl 1-aminocycloheptane-1-carboxylate

Cat. No.: B2550242
CAS No.: 1183184-23-7
M. Wt: 213.321
InChI Key: XIECZSSEKAJTBX-UHFFFAOYSA-N
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Description

Tert-butyl 1-aminocycloheptane-1-carboxylate is a synthetic intermediate belonging to the class of tert -butyl-protected aminocarboxylates. Its structure features a seven-membered cycloheptane ring, which distinguishes it from the more common four-, five-, and six-membered ring analogues and can impart unique conformational and steric properties to molecules under investigation . The tert -butyloxycarbonyl (Boc) group serves as a critical protecting group for the primary amine, safeguarding it from unwanted reactions during multi-step synthetic sequences, such as the construction of complex peptides or small molecule libraries . This protection is essential for improving the solubility and handling characteristics of intermediate compounds in medicinal chemistry programs. While the specific research applications for this cycloheptane derivative are not fully documented, its structural relatives are widely employed in the exploration of new therapeutic agents and as key scaffolds in material science . The seven-membered ring system is of particular interest for studying ring strain and conformational flexibility in drug design. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult relevant safety data sheets for proper handling and storage guidelines prior to use.

Properties

IUPAC Name

tert-butyl 1-aminocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)12(13)8-6-4-5-7-9-12/h4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIECZSSEKAJTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural & Synthetic Architecture of tert-Butyl 1-Aminocycloheptane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 1-aminocycloheptane-1-carboxylate is a sterically constrained


-amino acid derivative, functioning as the C-terminally protected form of 1-aminocycloheptane-1-carboxylic acid (Ac

c
). As a non-proteinogenic amino acid, it is a critical building block in peptidomimetic drug design. Its quaternary

-carbon introduces significant conformational restriction to peptide backbones, predominantly stabilizing

-helical
or

-turn
secondary structures. This guide details the structural dynamics, synthetic pathways, and analytical validation of this molecule for applications in medicinal chemistry.

Molecular Architecture & Conformational Dynamics[1]

Structural Hierarchy

The molecule consists of a cycloheptane ring geminally substituted at the C1 position with an amino group (


) and a tert-butyl ester group (

). Unlike its five-membered (Ac

c) or six-membered (Ac

c) analogs, the seven-membered ring of Ac

c possesses unique flexibility, allowing it to access a wider range of torsional angles (

) while still imposing rigid local constraints.
Conformational Analysis

The cycloheptane ring does not adopt a rigid chair conformation like cyclohexane. Instead, in Ac


c derivatives, the ring predominantly exists in a twist-chair  conformation.
  • The Thorpe-Ingold Effect: The gem-disubstitution at C1 creates steric bulk that restricts the rotation of the peptide backbone (

    
     angles). This favors folded structures over extended conformations.
    
  • Helical Promotion: Crystallographic and NMR studies of Ac

    
    c peptides confirm a strong propensity to nucleate Type I/III 
    
    
    
    -turns
    and
    
    
    -helices
    . The tert-butyl ester group adds further steric bulk, protecting the carbonyl from nucleophilic attack and preventing racemization during synthesis.

Conformation Substrate Ac7c Scaffold Ring Cycloheptane Ring (Twist-Chair) Substrate->Ring Substituents C1 Substitution (Gem-Dialkyl Effect) Substrate->Substituents Outcome Secondary Structure (3-10 Helix / Beta-Turn) Ring->Outcome Ring Flexibility Substituents->Outcome Steric Constraint

Figure 1: Conformational influence of the Ac


c scaffold on peptide secondary structure.

Synthetic Methodology

The synthesis of tert-butyl 1-aminocycloheptane-1-carboxylate presents a specific challenge: the formation of a quaternary center followed by the esterification of a sterically hindered carboxylic acid. The Bucherer-Bergs reaction is the industry-standard approach for constructing the cyclic amino acid core, followed by acid-catalyzed alkylation.

Phase I: Construction of the Amino Acid Core (Bucherer-Bergs)

Direct Strecker synthesis often yields low stereoselectivity or difficult workups for cyclic ketones. The Bucherer-Bergs route via a hydantoin intermediate is preferred for its robustness and scalability.

Reagents: Cycloheptanone, Potassium Cyanide (KCN), Ammonium Carbonate


.
  • Hydantoin Formation: Cycloheptanone reacts with KCN and

    
     in aqueous ethanol (60°C) to form the spiro-hydantoin intermediate.
    
  • Hydrolysis: The hydantoin is hydrolyzed using

    
     (reflux, 48h) or 
    
    
    
    to yield the free amino acid, 1-aminocycloheptane-1-carboxylic acid (Ac
    
    
    c).
Phase II: Esterification (The Critical Step)

Standard Fisher esterification (alcohol + acid) fails due to the steric bulk of the quaternary C1 center and the tert-butyl group. The preferred method utilizes isobutylene under acidic catalysis to form the ester via a carbocation mechanism.

Protocol: Acid-Catalyzed t-Butylation

  • Precursor: 1-Aminocycloheptane-1-carboxylic acid (zwitterionic form).

  • Reagents: Isobutylene (gas), conc.

    
    , Dioxane (solvent).
    
  • Conditions: Sealed pressure vessel (autoclave), 25°C, 24–48 hours.

Step-by-Step Workflow:

  • Suspension: Suspend dry Ac

    
    c in anhydrous dioxane in a pressure-rated vessel.
    
  • Acidification: Add conc.

    
     (approx 1.5 equiv) cautiously.
    
  • Addition: Cool the vessel to -78°C and condense isobutylene (excess, ~10 equiv) into the mixture.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24 hours.

  • Quench: Pour the reaction mixture into ice-cold

    
     solution (pH adjustment to ~10) to extract the free amine ester.
    
  • Extraction: Extract with Ethyl Acetate. The tert-butyl ester resides in the organic layer.

  • Purification: If necessary, convert to the Hydrochloride salt (using HCl/Dioxane) for crystallization, as the free amine oil may be unstable.

Synthesis Start Cycloheptanone Step1 Bucherer-Bergs (KCN, (NH4)2CO3) Start->Step1 Inter Spiro-Hydantoin Step1->Inter Step2 Hydrolysis (NaOH/H2O, Reflux) Inter->Step2 Acid Ac7c (Free Acid) Step2->Acid Step3 Esterification (Isobutylene, H2SO4) Acid->Step3 Final tert-Butyl 1-aminocycloheptane- 1-carboxylate Step3->Final

Figure 2: Synthetic pathway from Cycloheptanone to the target tert-butyl ester.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The quaternary carbon and the tert-butyl group provide distinct NMR markers.

Nuclear Magnetic Resonance (NMR) Profile

Data is based on the free amine in


.
NucleusChemical Shift (

)
MultiplicityAssignmentCausality

1.45 - 1.48Singlet (9H)

Characteristic t-Butyl group signature.

1.50 - 2.10Multiplet (12H)Ring

Cycloheptane ring protons (complex due to twist-chair flux).

~1.8 - 2.0Broad Singlet

Free amine protons (shift varies with concentration).

176.5Singlet

Carbonyl carbon (deshielded).

80.5Singlet

Quaternary carbon of the t-butyl ester.

64.0Singlet

(C-1)
Quaternary alpha-carbon of the amino acid.
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 213.17

  • Observed Ion

    
    :  214.18
    
  • Fragmentation Pattern: Expect a strong loss of the tert-butyl group (

    
    ) or isobutylene, resulting in the free amino acid ion peak at m/z ~158.
    

Applications in Drug Design[2]

Peptidomimetics & Stability

The incorporation of tert-butyl 1-aminocycloheptane-1-carboxylate into peptide sequences serves two primary functions:

  • Conformational Locking: It restricts the conformational space of the peptide backbone. In Aib-Ac

    
    c sequences, it stabilizes helical turns, which is vital for designing inhibitors of protein-protein interactions (PPIs).
    
  • Proteolytic Resistance: The fully substituted

    
    -carbon lacks an 
    
    
    
    -hydrogen. This renders the residue completely resistant to racemization and highly resistant to degradation by standard proteases, significantly increasing the plasma half-life of the resulting therapeutic peptide.
Orthogonal Protection Strategy

In solid-phase peptide synthesis (SPPS), this molecule is typically used as the C-terminal residue or in solution-phase convergent synthesis.

  • Role: The tert-butyl ester acts as an acid-labile protecting group.

  • Deprotection: It is removed using Trifluoroacetic acid (TFA) or HCl/Dioxane, revealing the free carboxylic acid.

  • Orthogonality: It is stable to base (piperidine), allowing it to be compatible with Fmoc-chemistry protocols for N-terminal elongation.

References

  • Conformational Analysis of Ac7c Peptides

    • Santini, A., et al. (1991). "Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c)." International Journal of Peptide and Protein Research.

  • Bucherer-Bergs Reaction Mechanism

    • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews.

  • Synthesis of Cyclic Amino Acids

    • Toniolo, C., et al. (1995). "Conformational restriction through C alpha-C alpha cyclization." Journal of the Chemical Society, Perkin Transactions 2.

  • tert-Butyl Esterification Protocols

    • Ogasa, C., et al. (2024).[2][3] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[3] Synlett.

  • General Protection Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Technical Guide: Molecular Weight & Physicochemical Profile of 1-Aminocycloheptane-1-Carboxylic Acid tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminocycloheptane-1-carboxylic acid tert-butyl ester (Ac7c-OtBu) is a conformationally constrained, non-proteinogenic amino acid derivative. It serves as a critical hydrophobic scaffold in the design of peptidomimetics, particularly for stabilizing helical secondary structures (specifically


-helices) and enhancing the metabolic stability of peptide-based drugs.

This guide provides a definitive technical analysis of its molecular weight, synthetic pathways, and analytical validation, designed for researchers optimizing structure-activity relationships (SAR) in drug discovery.

Part 1: Physicochemical Specifications[1]

The precise molecular weight is the fundamental constant for stoichiometric calculations in solid-phase peptide synthesis (SPPS) and LC-MS identification.

Core Data Table
PropertyValueTechnical Context
Molecular Weight (MW) 213.32 g/mol Monoisotopic mass for stoichiometry.
Exact Mass 213.1729 Da For High-Resolution Mass Spectrometry (HRMS).
Molecular Formula

Parent Acid 1-Aminocycloheptanecarboxylic acid (Ac7c)CAS: 6949-77-5 (Free Acid).
Element Composition C (67.57%), H (10.87%), N (6.57%), O (15.00%)Elemental analysis baseline.
Predicted LogP ~2.5 - 2.8Significantly more lipophilic than the free acid (LogP ~0.5), facilitating membrane permeability.
Structural Analysis

The molecule consists of a seven-membered cycloheptane ring fused spiro-cyclically at the C


 position. The tert-butyl ester group provides orthogonal protection for the carboxylic acid, stable to basic conditions (e.g., Fmoc removal) but labile to strong acids (e.g., TFA).

Part 2: Synthetic Architecture

Synthesis of Ac7c-OtBu is non-trivial due to the steric hindrance at the quaternary carbon (C1). Standard Fischer esterification (alcohol + acid) is often inefficient for tert-butyl esters. The recommended protocol utilizes acid-catalyzed transesterification or isobutylene addition .[1]

Validated Synthetic Workflow

The following pathway ensures high purity by avoiding racemization (though Ac7c is achiral, this method applies to analogues) and minimizing side reactions.

Synthesis_Workflow Start Cycloheptanone (Starting Material) Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Inter1 Spiro-Hydantoin Intermediate Step1->Inter1 Step2 Alkaline Hydrolysis (NaOH, Reflux) Inter1->Step2 Inter2 Ac7c (Free Acid) CAS: 6949-77-5 Step2->Inter2 Step3 Esterification (tert-Butyl Acetate, HClO4) Inter2->Step3 Critical Step Final Ac7c-OtBu (Target Molecule) Step3->Final

Figure 1: Synthetic route from cycloheptanone to the target tert-butyl ester. The Bucherer-Bergs reaction is preferred over the Strecker synthesis for cyclic ketones to ensure higher yields of the hydantoin intermediate.

Detailed Protocol: tert-Butyl Esterification

Method: Perchloric Acid-Catalyzed Transesterification [1].

  • Rationale: Direct reaction with tert-butanol is sterically difficult. Using tert-butyl acetate acts as both solvent and reagent, driving the equilibrium.

  • Step-by-Step:

    • Suspend 1-aminocycloheptanecarboxylic acid (1 eq) in tert-butyl acetate (20 eq).

    • Add 70% Perchloric acid (

      
      )  (1.1 eq) dropwise at 0°C. Warning: 
      
      
      
      is a strong oxidant.
    • Stir at room temperature for 12–24 hours. The solid amino acid will dissolve as the ester forms.

    • Workup: Neutralize carefully with 1N NaOH or saturated

      
      . Extract with Ethyl Acetate.[2][3]
      
    • Purification: The free amine ester is often an oil. Convert to HCl salt (using HCl/Dioxane) for solid storage if immediate use is not planned.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must validate the molecular weight and structure using Mass Spectrometry (MS) and NMR.

Mass Spectrometry Logic

In Electrospray Ionization (ESI), the tert-butyl ester exhibits a specific fragmentation pattern useful for confirmation.

  • Observed Ion:

    
     m/z.
    
  • Fragmentation: The tert-butyl group is labile. In MS/MS (tandem mass spec), you will observe a neutral loss of isobutylene (56 Da).

    • 
       m/z (Protonated free amino acid).
      

MS_Fragmentation Parent [M+H]+ Ion m/z 214.3 Transition McLafferty-type Rearrangement Parent->Transition Fragment Fragment Ion (Free Acid + H) m/z 158.3 Transition->Fragment Neutral Neutral Loss Isobutylene (56 Da) Transition->Neutral

Figure 2: ESI-MS fragmentation pathway. The loss of 56 Da (isobutylene) is diagnostic for tert-butyl esters.

NMR Validation ( NMR in )
  • 
     1.45 ppm (s, 9H):  The diagnostic singlet for the tert-butyl group.
    
  • 
     1.50–2.20 ppm (m, 12H):  Cycloheptane ring protons. The broadening or splitting depends on the ring conformation (chair/twist-boat).
    

Part 4: Strategic Application in Drug Discovery

Peptidomimetics & Conformational Constraint

The 1-aminocycloheptane scaffold (Ac7c) is a "dialkylglycine" analogue. Unlike standard amino acids, the gem-disubstitution at the


-carbon severely restricts the 

and

torsion angles.
  • Helix Promotion: Incorporation of Ac7c promotes

    
    -helical  or 
    
    
    
    -helical
    conformations in peptides [2]. This is used to "lock" bioactive peptides into their receptor-binding conformation.
  • Metabolic Stability: The steric bulk of the seven-membered ring and the quaternary center prevents recognition by standard proteases (trypsin/chymotrypsin), significantly extending the half-life of peptide drugs in plasma [3].

  • BACE1 Inhibition: Cyclic amino acid derivatives have been explored as S1' subsite binders in beta-secretase inhibitors for Alzheimer's research.

Handling & Storage
  • Stability: The free amine ester is sensitive to

    
     (carbamate formation). Store as the Hydrochloride (HCl) or Tosylate salt.
    
  • Deprotection: To remove the tert-butyl group (releasing the acid), treat with TFA/DCM (1:1) or 4N HCl in Dioxane .

References

  • Ogasa, C., et al. (2024).[4] "Bis(trifluoromethanesulfonyl)imide-Catalyzed tert-Butyl Esterification." Synlett, 35, 235-239.[4] Link

  • Toniolo, C., et al. (2001). "Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c)." Journal of Peptide Science. Link

  • Gentilucci, L. (2004). "New trends in the synthesis of opioid peptides." Current Topics in Medicinal Chemistry. Link

  • Mawhinney, T. P., et al. (1986). "Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry." Journal of Chromatography A. Link

Sources

An In-depth Technical Guide to tert-Butyl 1-Aminocycloheptane-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1-aminocycloheptane-1-carboxylate is a non-proteinogenic, cyclic α-amino acid derivative. Its structure, featuring a cycloheptane ring, imparts conformational rigidity, a property of significant interest in medicinal chemistry for the design of peptides, peptidomimetics, and other pharmacologically active molecules with enhanced metabolic stability and defined topologies. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino moiety and the tert-butyl ester at the carboxyl group makes it a versatile building block in solid-phase and solution-phase synthesis. This guide provides a comprehensive overview of the plausible synthesis, characterization, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Synonyms

Due to the presence of both a Boc-protected amine and a tert-butyl ester, this compound can be referred to by several synonyms:

  • 1-((tert-butoxycarbonyl)amino)cycloheptanecarboxylic acid, tert-butyl ester

  • N-Boc-1-amino-cycloheptanecarboxylic acid, tert-butyl ester

  • tert-Butyl 1-(Boc-amino)cycloheptane-1-carboxylate

For the purpose of this guide, we will use the common name tert-butyl 1-aminocycloheptane-1-carboxylate.

Physicochemical Properties (Predicted)

Quantitative experimental data for this specific molecule is not widely published. However, based on its structure and data from analogous compounds, the following properties can be predicted:

PropertyPredicted Value
Molecular Formula C₁₆H₂₉NO₄
Molecular Weight 299.41 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water.
Melting Point Expected to be a low-melting solid
Boiling Point > 250 °C (decomposes)
pKa The carboxylic acid precursor would have a pKa around 2-3, and the amino group precursor would have a pKa around 9-10.

Synthesis of the Precursor: 1-Aminocycloheptanecarboxylic Acid

The synthesis of tert-butyl 1-aminocycloheptane-1-carboxylate begins with the preparation of its precursor, 1-aminocycloheptanecarboxylic acid. Two classical methods for the synthesis of α,α-disubstituted amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both start from the readily available cycloheptanone.

Method 1: Strecker Synthesis

The Strecker synthesis is a three-step process involving the formation of an α-aminonitrile from a ketone, followed by hydrolysis.[1][2][3]

Experimental Protocol:

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, to a solution of cycloheptanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.2 eq) and an aqueous solution of sodium cyanide (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to 1-Aminocycloheptanecarboxylic Acid

  • Hydrolyze the crude α-aminonitrile by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH) under reflux for several hours.

  • Upon completion of the hydrolysis, cool the reaction mixture.

  • If acidic hydrolysis was used, adjust the pH to the isoelectric point (around 6-7) with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • If basic hydrolysis was used, acidify with a strong acid (e.g., HCl) to the isoelectric point.

  • Collect the precipitated 1-aminocycloheptanecarboxylic acid by filtration, wash with cold water and then ethanol, and dry under vacuum.

Method 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides a one-pot synthesis of a hydantoin intermediate from a ketone, which is then hydrolyzed to the amino acid.[4][5][6]

Experimental Protocol:

Step 1: Synthesis of Cycloheptane-spiro-5'-hydantoin

  • In a sealed pressure vessel, combine cycloheptanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to 60-80 °C with stirring for 12-48 hours.

  • Cool the reaction vessel, and acidify the mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Hydrolysis to 1-Aminocycloheptanecarboxylic Acid

  • Hydrolyze the cycloheptane-spiro-5'-hydantoin by heating with a strong base (e.g., 20-40% NaOH or Ba(OH)₂) under reflux for 24-48 hours.

  • After cooling, acidify the reaction mixture with a mineral acid to the isoelectric point to precipitate the 1-aminocycloheptanecarboxylic acid.

  • Isolate the product by filtration, wash with cold water, and dry.

Synthesis_of_Precursor cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction Cycloheptanone Cycloheptanone Strecker1 1. NH4Cl, NaCN 2. H3O+ / Heat Cycloheptanone->Strecker1 Bucherer1 1. KCN, (NH4)2CO3 2. H3O+ / Heat Cycloheptanone->Bucherer1 Amino_Acid 1-Aminocycloheptane- 1-carboxylic Acid Strecker1->Amino_Acid Bucherer1->Amino_Acid

Caption: Synthetic routes to 1-aminocycloheptanecarboxylic acid.

Synthesis of tert-Butyl 1-Aminocycloheptane-1-carboxylate

With the precursor amino acid in hand, the target molecule can be synthesized in a two-step process: Boc protection of the amino group followed by tert-butyl esterification of the carboxylic acid.

Step 1: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.

Experimental Protocol:

  • Suspend 1-aminocycloheptanecarboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add a base such as sodium bicarbonate or sodium hydroxide to achieve a basic pH.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) portion-wise or as a solution in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Once the reaction is complete, wash the mixture with a nonpolar solvent like hexanes or diethyl ether to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or citric acid) to a pH of 2-3.

  • Extract the N-Boc-1-aminocycloheptanecarboxylic acid with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Step 2: tert-Butyl Esterification

The tert-butyl ester can be introduced under acidic conditions using a tert-butylating agent.

Experimental Protocol:

  • Dissolve the N-Boc-1-aminocycloheptanecarboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane or tert-butyl acetate.

  • Add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.

  • Add a tert-butylating agent. A common method involves bubbling isobutylene gas through the solution in the presence of a catalytic amount of acid. Alternatively, reaction with tert-butyl 2,2,2-trichloroacetimidate can be employed.

  • Stir the reaction at room temperature for 12-48 hours.

  • Upon completion, quench the reaction with a weak base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final product, tert-butyl 1-aminocycloheptane-1-carboxylate.

Final_Synthesis Amino_Acid 1-Aminocycloheptane- 1-carboxylic Acid Boc_Protected N-Boc-1-aminocycloheptane- 1-carboxylic Acid Amino_Acid->Boc_Protected (Boc)2O, Base Final_Product tert-Butyl 1-Aminocycloheptane- 1-carboxylate Boc_Protected->Final_Product Isobutylene, H+ or t-Bu-O-C(=NH)CCl3

Caption: Synthesis of the title compound from its amino acid precursor.

Analytical Characterization

A comprehensive characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a broad singlet for the NH proton of the Boc group, a singlet at ~1.4 ppm integrating to 9 protons for the Boc group, a singlet at ~1.45 ppm integrating to 9 protons for the tert-butyl ester, and a complex multiplet pattern for the 12 protons of the cycloheptane ring.

    • ¹³C NMR: Expect signals for the quaternary carbons of the Boc and tert-butyl ester groups, the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the cycloheptane ring, and multiple signals for the methylene carbons of the cycloheptane ring.

  • Infrared (IR) Spectroscopy:

    • Look for characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1710 cm⁻¹), and the C=O stretch of the ester (around 1730 cm⁻¹).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of the compound.

Applications in Research and Drug Development

tert-Butyl 1-aminocycloheptane-1-carboxylate is a valuable building block for the synthesis of novel molecules with potential therapeutic applications.

  • Peptide and Peptidomimetic Synthesis: The conformational constraint imposed by the cycloheptane ring can be exploited to design peptides with specific secondary structures, such as turns or helices. This can lead to peptides with increased receptor affinity, selectivity, and resistance to enzymatic degradation.

  • Scaffold for Small Molecule Drug Discovery: The cycloheptane core can serve as a scaffold for the development of small molecule inhibitors of enzymes or receptor antagonists. The amino and carboxyl functionalities provide convenient handles for further chemical modifications and the attachment of pharmacophoric groups.

  • Probing Biological Systems: As a constrained amino acid analogue, it can be incorporated into bioactive peptides to study structure-activity relationships (SAR) and to understand the conformational requirements for biological activity.

Conclusion

This technical guide outlines a plausible and scientifically grounded pathway for the synthesis, characterization, and application of tert-butyl 1-aminocycloheptane-1-carboxylate. By leveraging established synthetic methodologies such as the Strecker and Bucherer-Bergs reactions for the precursor synthesis, followed by standard protection and esterification protocols, researchers can access this valuable building block. Its unique structural features make it a compelling tool for medicinal chemists and drug discovery scientists aiming to develop novel therapeutics with improved pharmacological profiles.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Bucherer, H. T., & Bergs, W. (1934). U.S. Patent No. 1,957,939. Washington, DC: U.S.
  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Grokipedia. Strecker amino acid synthesis. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

  • Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction. Available at: [Link]

Sources

Non-proteinogenic amino acid cycloheptane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Non-proteinogenic Amino Acid Cycloheptane Derivatives for Drug Discovery

Abstract

Non-proteinogenic amino acids (NPAAs) represent a cornerstone of modern medicinal chemistry, offering a vast expansion of chemical space beyond the canonical 20 amino acids for the development of novel therapeutics.[1][2] Among the diverse scaffolds used to create NPAAs, the cycloheptane ring holds a unique position due to its intrinsic conformational flexibility.[3] This guide provides a comprehensive technical overview of non-proteinogenic amino acids featuring a cycloheptane core. We will explore the nuanced conformational landscape of the seven-membered ring, detail key synthetic strategies for accessing these building blocks, provide step-by-step protocols for their synthesis and incorporation into peptides, and discuss their strategic application in drug discovery to modulate peptide structure and improve metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these unique scaffolds in their therapeutic design programs.

The Cycloheptane Scaffold: A Conformational Enigma

Unlike the well-defined chair conformation of cyclohexane, the seven-membered cycloheptane ring exists as a dynamic equilibrium of multiple, low-energy conformations.[4] This conformational complexity is not a liability but a key strategic advantage in drug design. The two primary families of conformations are the twist-chair (TC) and twist-boat (TB), with the twist-chair being the global energy minimum.[5][6]

The energy barrier for interconversion between these conformers is relatively low, typically around 5-8 kcal/mol. This means the ring is not rigidly locked but can adapt its shape to the binding pocket of a biological target, minimizing the entropic penalty of binding while still imposing significant local constraint compared to an acyclic side chain. This "constrained flexibility" allows for a more thorough exploration of the pharmacophore space around the amino acid backbone.

Conformer FamilyRelative Energy (kcal/mol)Key Characteristics
Twist-Chair (TC) 0 (Global Minimum)Lowest energy state, characterized by staggered bond arrangements.
Chair (C) ~1.4 - 2.0A transition state for TC pseudorotation.
Twist-Boat (TB) ~2.0 - 2.5A local energy minimum, slightly higher in energy than TC.
Boat (B) ~2.5 - 3.0A transition state for TB pseudorotation.

Table 1: Relative energies of major cycloheptane conformations. Data synthesized from computational studies.

This dynamic behavior allows cycloheptane-containing amino acids to serve as unique tools for modulating peptide and peptidomimetic structures, capable of inducing turns and other secondary structures that may be critical for biological activity.[7]

Strategic Synthesis of Cycloheptane Amino Acids

The construction of functionalized cycloheptane rings fused to an amino acid framework requires specialized synthetic strategies. The choice of method is dictated by the desired substitution pattern, stereochemistry, and scalability.

Ring-Closing Metathesis (RCM)

RCM is a powerful and convergent strategy for forming medium-sized rings, including cycloheptenes, from acyclic diene precursors.[3] The strategic placement of functional groups on the starting diene allows for precise control over the final structure.

Causality: The choice of a Grubbs-type catalyst is critical. Second or third-generation catalysts are often preferred due to their high tolerance for the polar functional groups inherent to protected amino acids and their efficiency in forming seven-membered rings, which can be challenging.

RCM_Workflow cluster_start Starting Materials Start_1 Allylglycine Derivative Alkylation Alkylation Start_1->Alkylation Start_2 Pentenyl Halide Start_2->Alkylation Diene Acyclic Diene Precursor Alkylation->Diene RCM Ring-Closing Metathesis (Grubbs Catalyst) Diene->RCM Cycloheptene Cycloheptene Amino Acid (Protected) RCM->Cycloheptene Reduction Reduction (H2, Pd/C) Cycloheptene->Reduction Final Cycloheptane Amino Acid Reduction->Final Peptide_Constraint Peptide Backbone Constraint cluster_flexible Flexible Peptide (e.g., with Leucine) cluster_constrained Constrained Peptide (with Cycloheptane AA) A1 A1 A2 A2 A1->A2 Leu L1 L1 A2->L1 Leu A3 A3 L1->A3 A4 A4 A3->A4 B1 B1 B2 B2 B1->B2 C7-AA Caa1 Caa1 B2->Caa1 C7-AA B3 B3 B2->B3 Enforces β-Turn Caa1->B3 B4 B4 B3->B4

Sources

The Solubility Profile of tert-Butyl 1-aminocycloheptane-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Tert-butyl 1-aminocycloheptane-1-carboxylate is a non-proteinogenic α,α-disubstituted amino acid ester of significant interest in medicinal chemistry and drug development. Its unique scaffold, featuring a sterically hindered quaternary center, a lipophilic cycloheptane ring, and a protected carboxylate, makes it a valuable building block for synthesizing novel peptides, peptidomimetics, and complex molecular architectures. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation. Poor solubility can lead to challenges in reaction kinetics, yield, and downstream processing.

This technical guide provides a comprehensive analysis of the factors governing the solubility of tert-butyl 1-aminocycloheptane-1-carboxylate. We will dissect its molecular structure to predict its behavior in various solvent classes, from polar protic to non-polar aprotic systems. More importantly, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility, ensuring that researchers can generate reliable and reproducible data. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to handle, utilize, and optimize processes involving this versatile chemical entity with confidence and scientific rigor.

Section 1: Physicochemical Characterization and Predicted Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and its interactions with the solvent. A detailed analysis of the functional groups within tert-butyl 1-aminocycloheptane-1-carboxylate allows for a robust prediction of its solubility behavior.

1.1 Molecular Structure Analysis

The structure of tert-butyl 1-aminocycloheptane-1-carboxylate incorporates distinct regions with opposing polarity characteristics, which are key to understanding its solubility.

cluster_molecule tert-Butyl 1-aminocycloheptane-1-carboxylate cluster_features Key Functional Groups & Regions mol A Primary Amine (-NH₂) Polar, H-bond donor/acceptor A->mol  Hydrophilic  Interaction Site B tert-Butyl Ester Bulky, non-polar, lipophilic B->mol Lipophilic Bulk C Cycloheptane Ring Large, non-polar, lipophilic scaffold C->mol  Dominant  Lipophilic Region

Caption: Key functional groups of the target molecule.

  • Primary Amine (-NH₂): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with and solubility in polar solvents, particularly protic ones like methanol and ethanol.

  • tert-Butyl Ester: The bulky tert-butyl group is highly non-polar (lipophilic). It sterically hinders the adjacent ester carbonyl and significantly contributes to the molecule's solubility in non-polar organic solvents.[1] Its presence generally enhances stability and lipophilicity.[2]

  • Cycloheptane Ring: This seven-membered carbocyclic ring is the largest structural component. It is non-polar and conformationally flexible, presenting a significant lipophilic surface area that favors solubility in solvents with low polarity.

1.2 Predicted Solubility Profile

Based on the principle of "like dissolves like," the dual hydrophobic and hydrophilic nature of this molecule suggests it will be soluble in a range of solvents, but will show preferential solubility based on the dominant structural features.

  • High Solubility Predicted: In moderately polar and chlorinated solvents such as Dichloromethane (DCM) , Chloroform (CHCl₃) , and Tetrahydrofuran (THF) . These solvents can effectively solvate both the large, non-polar hydrocarbon backbone and, to a lesser extent, the polar amine group.

  • Moderate to Good Solubility Predicted: In polar aprotic solvents like Ethyl Acetate and Acetonitrile , and polar protic solvents like Methanol and Ethanol . In alcohols, hydrogen bonding with the amine group will aid dissolution, but the large lipophilic portion may prevent very high solubility.[3]

  • Low to Negligible Solubility Predicted: In highly non-polar solvents like Hexanes and Heptane , where the energy penalty of solvating the polar amine group is too high. Conversely, solubility is expected to be very low in highly polar solvents like Water , unless the pH is adjusted to be acidic, which would protonate the primary amine to form a much more soluble ammonium salt.[4][5]

Section 2: Experimental Determination of Thermodynamic Solubility

While predictions are valuable for initial solvent screening, precise, quantitative data must be obtained experimentally. For applications in synthesis and development, thermodynamic solubility is the most relevant metric, representing the true equilibrium saturation point of the compound in a solvent at a given temperature and pressure.[6] The Shake-Flask method remains the gold-standard for this determination.[7]

2.1 Recommended Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system for accurately measuring the equilibrium solubility of tert-butyl 1-aminocycloheptane-1-carboxylate.

Objective: To determine the thermodynamic solubility (mg/mL) of the target compound in a selection of organic solvents at 25 °C.

Core Principles: The methodology relies on allowing an excess of the solid solute to equilibrate with the solvent over a sufficient period. After equilibration, the saturated solution is carefully separated from the undissolved solid and the concentration is measured analytically. The time allocated for equilibration is crucial to ensure a true equilibrium is reached and not a transient, metastable state.[7]

Materials & Equipment:

  • tert-Butyl 1-aminocycloheptane-1-carboxylate (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent): Dichloromethane, THF, Methanol, Acetonitrile, Ethyl Acetate, Toluene, DMSO.

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled orbital shaker or rotator

  • Benchtop centrifuge

  • Solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes

  • HPLC system with UV detector (or LC-MS for higher sensitivity)

2.2 Step-by-Step Experimental Workflow
  • Preparation: Add an excess of solid tert-butyl 1-aminocycloheptane-1-carboxylate (approx. 10-20 mg) to several 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 1.0 mL) of the first chosen solvent into each of three vials (for triplicate analysis).

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours. Causality Note: This extended period is critical to overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium, avoiding artificially inflated or variable results from supersaturated or incompletely dissolved states.[7]

  • Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow the bulk of the solid to settle. Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet any remaining suspended solid. Trustworthiness Note: This dual settling-plus-centrifugation step is vital to prevent microscopic solid particles from being carried over, which would erroneously inflate the measured concentration.[7]

  • Sample Collection: Carefully draw the supernatant using a pipette, ensuring the solid pellet is not disturbed. For an additional level of validation, filter the collected supernatant through a 0.22 µm chemical-resistant syringe filter.

  • Dilution & Analysis: Prepare a calibrated dilution series of the clear, saturated filtrate. Quantify the concentration of the compound in the diluted samples using a pre-validated HPLC method against a standard curve prepared from a known-concentration stock solution.

  • Solid Phase Confirmation (Optional but Recommended): After removing the supernatant, the remaining solid from the vial can be analyzed (e.g., by XRPD, DSC) to confirm that the compound did not undergo a polymorphic transformation during the experiment, which could alter its solubility.

2.3 Workflow Visualization

Caption: Experimental workflow for the Shake-Flask solubility assay.

Section 3: Data Presentation and Practical Applications
3.1 Quantitative Solubility Data Table

The results from the experimental protocol should be meticulously recorded. The following table provides a standardized template for presenting the determined solubility data, allowing for easy comparison across different solvent systems. Researchers are encouraged to populate this table with their own findings.

SolventChemical FormulaPolarity Index¹Solubility at 25°C (mg/mL)Notes / Observations
DichloromethaneCH₂Cl₂3.1To be determinedExpected to be a very good solvent.
TetrahydrofuranC₄H₈O4.0To be determinedExpected to be a good solvent.
Ethyl AcetateC₄H₈O₂4.4To be determined
ChloroformCHCl₃4.1To be determinedExpected to be a very good solvent.
AcetonitrileC₂H₃N5.8To be determined
MethanolCH₃OH5.1To be determinedExpected to be a good solvent for H-bonding.
TolueneC₇H₈2.4To be determined
Dimethyl SulfoxideC₂H₆OS7.2To be determinedA strong solvent for many organic compounds.
n-HexaneC₆H₁₄0.1To be determinedExpected to be a poor solvent.

¹ Polarity Index is a relative measure; values are approximate and may vary slightly between sources.

3.2 Applications in Research and Development

Accurate solubility data is not an academic exercise; it is actionable intelligence that directly impacts laboratory and process success.

  • Reaction Solvent Selection: Choosing a solvent in which all reactants are highly soluble ensures a homogeneous reaction mixture, leading to more predictable and often faster reaction kinetics. For this compound, DCM or THF would likely be excellent choices for many synthetic transformations.

  • Purification Strategy (Crystallization): The most effective crystallizations rely on identifying a solvent pair: one "good" solvent in which the compound is highly soluble, and one "poor" solvent (an anti-solvent) in which it is not. For this molecule, a potential strategy would be to dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane to induce precipitation of the pure compound, leaving impurities behind in the solvent mixture.

  • Chromatography: Solubility data informs the choice of the "strong" solvent for dissolving the sample prior to injection onto a silica gel column or preparative HPLC system, ensuring the compound does not precipitate on the column head.

References
  • Raytor. (2026, January 22).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • American Pharmaceutical Review. (2013, April 2).
  • CymitQuimica. CAS 1022159-15-4: tert-Butyl (1r,4r)
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • AAT Bioquest. (2025, October 13). Overview of Common Solubility Factors.
  • The Solubility of Amino Acids in Various Solvent Systems.
  • A simple and powerful tert-butyl
  • Re-Imagined. (2023, August 31). Solubility of Organic Compounds.
  • CymitQuimica. CAS 91419-48-6: tert-butyl 4-(aminocarbonyl)tetrahydropyri….

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1-amino-1-(tert-butoxycarbonyl)cycloheptane chemical data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-((tert-Butoxycarbonyl)amino)cycloheptane-1-carboxylic Acid (Boc-Achc-OH)

Introduction

This technical guide provides a comprehensive overview of 1-((tert-butoxycarbonyl)amino)cycloheptane-1-carboxylic acid , a non-proteinogenic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Identified by the CAS Number 199330-56-8 , this molecule is a valuable building block for synthesizing complex organic molecules, including peptidomimetics and novel therapeutic agents.[1]

The structure uniquely combines two key features: the tert-butoxycarbonyl (Boc) protecting group and a cycloheptane scaffold . The Boc group is a cornerstone of modern peptide synthesis, enabling the controlled, sequential addition of amino acid residues by temporarily masking the reactivity of the amine functional group.[1][2] The seven-membered cycloheptane ring imparts a distinct three-dimensional architecture and conformational flexibility, which can be exploited to optimize a drug candidate's binding affinity and pharmacokinetic profile.[3] The cycloheptyl moiety can serve as a bioisostere for phenyl or tert-butyl groups, often enhancing properties such as solubility and metabolic stability.[4]

This document will detail the compound's chemical properties, provide a robust synthesis and purification protocol, discuss its analytical characterization, explore its applications, and outline essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in a laboratory setting. The key identifiers and properties for Boc-Achc-OH are summarized below.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 199330-56-8
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid[5][6]
Synonyms Boc-1-amino-cycloheptane carboxylic acid, Boc-Achc-OH[1][6]
Molecular Formula C13H23NO4[5]
Molecular Weight 257.33 g/mol
InChI Key JCLYWYJWZJDMKY-UHFFFAOYSA-N[5]

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCCCC1)C(=O)O[5][6] |

Table 2: Physicochemical Properties

Property Value Source
Physical Form Solid
Purity Commercially available at ≥95% or ≥97% [1]
Boiling Point 405.6°C at 760 mmHg (Predicted) [6]
Flash Point 199.1°C (Predicted) [6]
Density 1.11 g/cm³ (Predicted) [6]

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | |

Synthesis and Purification

The synthesis of Boc-Achc-OH is a multi-step process that relies on established, high-yielding organic reactions. The logical approach involves first synthesizing the core amino acid, 1-aminocycloheptane-1-carboxylic acid, from a readily available precursor like cycloheptanone, followed by the protection of the amino group.

Synthesis Workflow

SynthesisWorkflow Cycloheptanone Cycloheptanone Precursor 1-Aminocycloheptane- 1-carboxylic Acid Cycloheptanone->Precursor  Strecker or  Bucherer-Bergs  Synthesis Target Boc-Achc-OH (Final Product) Precursor->Target  Boc Protection  (Boc Anhydride,  Base)

Caption: Synthetic pathway from cycloheptanone to Boc-Achc-OH.

Experimental Protocol: Synthesis of Boc-Achc-OH

This protocol is a representative method based on standard procedures for amino acid synthesis and protection.[2][7]

Part A: Synthesis of 1-Aminocycloheptane-1-carboxylic Acid (Precursor)

The Strecker synthesis is a reliable method for producing α-amino acids from a ketone. It proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed.

  • Reaction Setup: In a well-ventilated fume hood, combine cycloheptanone (1.0 eq), sodium cyanide (1.1 eq), and ammonium chloride (1.2 eq) in a suitable solvent such as aqueous ethanol.

  • Aminonitrile Formation: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The ammonium chloride provides both the ammonia for imine formation with cycloheptanone and the acidic conditions to facilitate the reaction, while the cyanide ion acts as the nucleophile.

  • Hydrolysis: Upon completion, carefully add a strong acid (e.g., 6M HCl) and heat the mixture to reflux for 8-12 hours to hydrolyze the nitrile to a carboxylic acid.

  • Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Part B: Boc-Protection of 1-Aminocycloheptane-1-carboxylic Acid

The protection step utilizes di-tert-butyl dicarbonate (Boc anhydride) as the Boc-donating reagent.

  • Reaction Setup: Dissolve the crude 1-aminocycloheptane-1-carboxylic acid (1.0 eq) in a mixture of dioxane and water.[8] Add a base such as triethylamine or sodium bicarbonate (2.0-2.5 eq) to deprotonate the amino group, enhancing its nucleophilicity.

  • Boc Anhydride Addition: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the starting amino acid by TLC using a ninhydrin stain.[8]

  • Workup and Purification:

    • Dilute the reaction mixture with water and perform an initial wash with a nonpolar solvent like ether or hexane to remove unreacted Boc anhydride and byproducts.[8]

    • Carefully acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution). This protonates the carboxylic acid, making the final product less water-soluble.[7][9]

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude solid or oil can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield pure Boc-Achc-OH. This purification step is critical for ensuring the high purity required for subsequent applications like peptide synthesis.[7]

Spectroscopic and Analytical Data

While experimental spectra should be acquired for each batch, the expected analytical data provides a benchmark for characterization.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to show a prominent singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the cycloheptane ring will appear as a series of complex, overlapping multiplets in the 1.5-2.0 ppm region. A broad singlet for the N-H proton and a very broad singlet for the carboxylic acid proton (often >10 ppm) are also expected, though their appearance can vary with solvent and concentration.

  • ¹³C NMR: Key signals would include the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbonyl carbons of the carbamate (~155 ppm) and the carboxylic acid (>175 ppm). Multiple signals corresponding to the seven carbons of the cycloheptane ring would also be present.

4.2 Infrared (IR) Spectroscopy Characteristic absorption bands are anticipated for the key functional groups. The peaks at 1360 cm⁻¹ and 1390 cm⁻¹ are characteristic of the Boc group.[10]

  • O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹

  • N-H stretch (Amine): A moderate band around 3300-3400 cm⁻¹

  • C=O stretch (Carbamate & Carboxylic Acid): Two strong, distinct bands in the region of 1680-1750 cm⁻¹

  • C-H stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹

4.3 Mass Spectrometry (MS) High-resolution mass spectrometry is used to confirm the molecular formula. Predicted values for common adducts are listed below.[5]

Table 3: Predicted Mass Spectrometry Data

Adduct Formula Predicted m/z
[M+H]⁺ [C₁₃H₂₄NO₄]⁺ 258.1700
[M+Na]⁺ [C₁₃H₂₃NNaO₄]⁺ 280.1519

| [M-H]⁻ | [C₁₃H₂₂NO₄]⁻ | 256.1554 |

Applications in Research and Drug Development

The unique structural features of Boc-Achc-OH make it a strategic component in the design of sophisticated molecules.

Applications cluster_features Structural Features cluster_apps Key Applications Boc Boc Protecting Group Peptide Peptide Synthesis & Peptidomimetics Boc->Peptide Enables controlled chain elongation Core Cycloheptane Core Scaffold Scaffold for Novel Therapeutics Core->Scaffold Provides 3D complexity & conformational flexibility Bioisostere Bioisosteric Replacement Core->Bioisostere Mimics phenyl or -tBu groups to improve PK/PD properties Peptide->Scaffold

Caption: Relationship between structural features and applications.

  • Peptide Synthesis: As a protected amino acid, its primary application is in the solid-phase or solution-phase synthesis of peptides.[1] Incorporating a cycloheptane ring instead of a natural amino acid side chain creates peptidomimetics with constrained conformations, which can lead to increased receptor selectivity and resistance to enzymatic degradation.

  • Scaffold for Novel Therapeutics: The cycloheptane ring is a recurring motif in biologically active natural products.[3] Using Boc-Achc-OH as a starting point, chemists can build complex molecules where the seven-membered ring serves as a central scaffold to orient other functional groups in three-dimensional space, a key strategy in structure-based drug design.

  • Bioisosterism: In drug optimization, replacing aromatic rings or bulky alkyl groups (like tert-butyl) with a cycloalkyl ring is a common strategy.[4] The cycloheptane ring can serve as a non-planar, lipophilic bioisostere, potentially improving solubility, reducing metabolic oxidation that often occurs on aromatic rings, and altering the binding mode to a target protein.[4]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical.

6.1 Hazard Identification The compound is classified as hazardous with the following GHS warnings.

Table 4: GHS Hazard Information

Pictogram Signal Word Hazard Statements

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

6.2 Recommended Handling Procedures

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12][13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a designated, sealed container for disposal.[12]

6.3 Storage and Incompatibilities

  • Storage: Keep the container tightly closed and store in a cool (2-8°C), dry, and well-ventilated place.[11][14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11][13]

References

  • 1-((((Tert-butoxy)carbonyl)amino)methyl)cycloheptane-1-carboxylic acid - PubChem. (2026, February 21). PubChem. [Link]

  • 1-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid - PubChemLite. (n.d.). PubChem. [Link]

  • 1-({[(tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid - PubChemLite. (n.d.). PubChem. [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Cycloheptane - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of a-amino carbonyl compounds - Russian Chemical Reviews. (n.d.). Russian Chemical Reviews. [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (n.d.).
  • Cycloheptane - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - European Patent Office - EP 3411355 B1. (2017, February 3).
  • N-tert-BUTOXYCARBONYL-L-PHENYLALANINE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

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Methodological & Application

A Comprehensive Guide to the Synthesis of tert-Butyl 1-Aminocycloheptane-1-carboxylate from Cycloheptanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed guide for the synthesis of tert-butyl 1-aminocycloheptane-1-carboxylate, a valuable non-proteinogenic amino acid building block used in pharmaceutical research and drug development.[1] Starting from the readily available cycloheptanone, this document outlines two robust and well-established synthetic pathways: the Strecker synthesis and the Bucherer-Bergs reaction, for the formation of the core intermediate, 1-aminocycloheptane-1-carboxylic acid.[2][3] Subsequently, a detailed protocol for the final esterification step to install the acid-labile tert-butyl protecting group is provided. The guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, step-by-step protocols, and includes critical insights for reaction optimization and safety. This document is intended to equip researchers with the necessary knowledge to confidently execute and adapt these procedures for their specific research needs.

Introduction and Strategic Overview

Cyclic alpha-amino acids are crucial structural motifs in medicinal chemistry, often imparting conformational rigidity and improved metabolic stability to peptide-based therapeutics. Tert-butyl 1-aminocycloheptane-1-carboxylate, in particular, serves as a key precursor for introducing a seven-membered ring constraint into bioactive molecules.[1] The synthesis of this compound from cycloheptanone is a multi-step process that hinges on the initial formation of the α-amino acid scaffold, followed by the protection of the carboxylic acid functionality.

The two primary strategies for converting a ketone like cycloheptanone into an α,α-disubstituted amino acid are the Strecker synthesis and the Bucherer-Bergs reaction.[4][5]

  • The Strecker Synthesis: This classic method involves a three-component reaction between a ketone, ammonia, and a cyanide source.[2] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired α-amino acid.[6]

  • The Bucherer-Bergs Reaction: This is another powerful multicomponent reaction that transforms a ketone into a hydantoin using potassium cyanide and ammonium carbonate.[3][5] The hydantoin ring is then hydrolyzed under basic or acidic conditions to afford the target amino acid.[3]

Following the synthesis of the 1-aminocycloheptane-1-carboxylic acid core, the final step involves the installation of a tert-butyl ester. The tert-butyl group is an exceptionally useful protecting group for carboxylic acids due to its high stability across a wide range of nucleophilic and basic conditions, yet it can be readily cleaved under mild acidic conditions.[7][8]

The following diagram provides a high-level overview of the two synthetic pathways discussed in this guide.

Synthetic_Pathways cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction Cycloheptanone Cycloheptanone Aminonitrile α-Aminonitrile Intermediate Cycloheptanone->Aminonitrile NH₃, KCN H₂O/EtOH Hydantoin Spiro-Hydantoin Intermediate Cycloheptanone->Hydantoin KCN, (NH₄)₂CO₃ H₂O/EtOH Amino_Acid 1-Aminocycloheptane- 1-carboxylic Acid Final_Product tert-Butyl 1-Aminocycloheptane- 1-carboxylate Amino_Acid->Final_Product Esterification (e.g., Isobutylene, H⁺) Aminonitrile->Amino_Acid Acid or Base Hydrolysis Hydantoin->Amino_Acid Base Hydrolysis

Caption: Overall synthetic strategies from cycloheptanone.

Part A: Synthesis of 1-Aminocycloheptane-1-carboxylic Acid

This section details the two recommended methods for synthesizing the key amino acid intermediate.

Method 1: The Strecker Synthesis Pathway

The Strecker synthesis is a robust method for preparing α-amino acids from aldehydes or ketones.[2] For a ketone like cycloheptanone, the reaction proceeds in two main stages: formation of an α-aminonitrile, followed by its hydrolysis.

Causality and Mechanistic Insight: The reaction begins with the formation of a cycloheptanimine from cycloheptanone and ammonia. In acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by ammonia.[9] Subsequent dehydration yields the iminium ion. The cyanide ion, a potent nucleophile, then attacks the electrophilic iminium carbon to form the stable α-aminonitrile intermediate.[2] The final step involves the vigorous hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid.

Strecker_Workflow start Start: Cycloheptanone step1 Step 1: Aminonitrile Formation Reagents: NH₄Cl, KCN Solvent: aq. Ethanol Temp: 50-60°C start->step1 intermediate1 Intermediate: 1-Aminocycloheptane-1-carbonitrile step1->intermediate1 step2 Step 2: Nitrile Hydrolysis Reagent: conc. HCl Condition: Reflux Temp: ~110°C intermediate1->step2 product Product: 1-Aminocycloheptane- 1-carboxylic Acid step2->product

Caption: Workflow for the Strecker Synthesis.

Experimental Protocol: Strecker Synthesis

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Cycloheptanone112.1722.4 g (23.6 mL)0.20
Ammonium Chloride (NH₄Cl)53.4912.8 g0.24
Potassium Cyanide (KCN)65.1214.3 g0.22
Ethanol (95%)-100 mL-
Water-100 mL-
Concentrated HCl (37%)-150 mL-
Diethyl Ether-As needed-

Step-by-Step Procedure:

  • α-Aminonitrile Formation:

    • WARNING: Potassium cyanide is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium chloride and potassium cyanide in 100 mL of water.

    • Add 100 mL of 95% ethanol to the aqueous solution.

    • Add cycloheptanone to the mixture in one portion.

    • Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the mixture into a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-aminocycloheptane-1-carbonitrile as an oil. This intermediate is often used in the next step without further purification.

  • Hydrolysis to Amino Acid:

    • WARNING: Concentrated HCl is highly corrosive. Handle with appropriate PPE in a fume hood.

    • Place the crude α-aminonitrile in a 500 mL round-bottom flask and add 150 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 110°C) for 12-18 hours. The hydrolysis progress can be monitored by observing the cessation of ammonia evolution.

    • Cool the reaction mixture in an ice bath. A precipitate of the amino acid hydrochloride salt may form.

    • Concentrate the solution under reduced pressure to remove excess HCl.

    • Dissolve the residue in a minimal amount of hot water and adjust the pH to ~6-7 with aqueous ammonia or sodium hydroxide solution. The isoelectric point of the amino acid will cause it to precipitate.

    • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, then with cold ethanol, and dry under vacuum to yield 1-aminocycloheptane-1-carboxylic acid.

Method 2: The Bucherer-Bergs Reaction Pathway

This multicomponent reaction is a highly efficient method for producing 5,5-disubstituted hydantoins from ketones, which are stable intermediates that can be cleanly hydrolyzed to the desired amino acid.[10][11]

Causality and Mechanistic Insight: The reaction initiates with the formation of a cyanohydrin from cycloheptanone and cyanide.[3] Concurrently, ammonium carbonate exists in equilibrium with ammonia and carbon dioxide. The ammonia reacts with the cyanohydrin to form an aminonitrile (similar to the Strecker intermediate). The key difference is the subsequent intramolecular cyclization: the amino group attacks the carbon dioxide (derived from carbonate) to form a carbamic acid, which then cyclizes and rearranges to the thermodynamically stable hydantoin ring.[3][12] This hydantoin is then subjected to basic hydrolysis, which cleaves the amide bonds to release the amino acid.

Bucherer_Bergs_Workflow start Start: Cycloheptanone step1 Step 1: Hydantoin Formation Reagents: KCN, (NH₄)₂CO₃ Solvent: aq. Ethanol Temp: 60-70°C start->step1 intermediate1 Intermediate: Spiro-Hydantoin step1->intermediate1 step2 Step 2: Hydantoin Hydrolysis Reagent: NaOH or Ba(OH)₂ Condition: Reflux Temp: >120°C (autoclave) intermediate1->step2 product Product: 1-Aminocycloheptane- 1-carboxylic Acid step2->product

Caption: Workflow for the Bucherer-Bergs Reaction.

Experimental Protocol: Bucherer-Bergs Reaction

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Cycloheptanone112.1722.4 g (23.6 mL)0.20
Potassium Cyanide (KCN)65.1215.6 g0.24
Ammonium Carbonate ((NH₄)₂CO₃)96.0957.7 g0.60
Ethanol (95%)-150 mL-
Water-150 mL-
Sodium Hydroxide (NaOH)40.0048.0 g1.20
Concentrated HCl-As needed-

Step-by-Step Procedure:

  • Hydantoin Formation:

    • WARNING: Potassium cyanide is extremely toxic. Adhere to the safety precautions outlined in the Strecker protocol.

    • In a 1 L three-neck flask equipped with a mechanical stirrer and reflux condenser, combine potassium cyanide and ammonium carbonate.

    • Add a solution of 150 mL of water and 150 mL of ethanol.

    • Add the cycloheptanone to the stirred suspension.

    • Heat the reaction mixture in a water bath at 60-70°C for 8-12 hours. A precipitate of the hydantoin should form.

    • Cool the reaction mixture to room temperature, then in an ice bath.

    • Collect the solid spiro-hydantoin product by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum. The hydantoin intermediate is typically a stable, crystalline solid.

  • Hydrolysis to Amino Acid:

    • WARNING: The hydrolysis is often performed at high temperatures and pressures. Use a suitable pressure vessel (autoclave) and ensure all safety measures are in place.

    • Place the dried hydantoin intermediate and sodium hydroxide (48.0 g) in a stainless-steel autoclave.

    • Add 250 mL of water.

    • Seal the autoclave and heat to 140-160°C for 6-10 hours.

    • After cooling completely to room temperature, carefully vent and open the autoclave.

    • Transfer the basic solution to a beaker and cool in an ice bath.

    • Carefully acidify the solution with concentrated HCl to a pH of ~6-7. The amino acid will precipitate at its isoelectric point.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-aminocycloheptane-1-carboxylic acid.

Part B: Synthesis of tert-Butyl 1-Aminocycloheptane-1-carboxylate

The final step is the protection of the carboxylic acid as a tert-butyl ester. This is typically achieved via acid-catalyzed addition to isobutylene. The tert-butyl cation, a stable carbocation, is generated in situ and acts as the electrophile.[13]

Causality and Mechanistic Insight: The esterification is performed under strongly acidic and anhydrous conditions. A strong acid (e.g., sulfuric acid) protonates isobutylene to form the stable tert-butyl carbocation.[14] The carboxylic acid oxygen of the amino acid then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the tert-butyl ester product. The amino group is protonated under these conditions, preventing it from interfering with the reaction.

Experimental Protocol: tert-Butylation

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
1-Aminocycloheptane-1-carboxylic Acid157.2115.7 g0.10
Dioxane (anhydrous)-200 mL-
Isobutylene56.11~50 mL (condensed)~0.6-0.8
Concentrated H₂SO₄98.0820 mL-
Diethyl Ether-As needed-
Saturated NaHCO₃ solution-As needed-

Step-by-Step Procedure:

  • WARNING: Isobutylene is a flammable gas. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. Concentrated sulfuric acid is extremely corrosive.

  • Set up a pressure bottle or a thick-walled flask equipped with a dry-ice condenser and a magnetic stirrer.

  • Suspend the 1-aminocycloheptane-1-carboxylic acid in 200 mL of anhydrous dioxane in the flask.

  • Cool the flask in a dry ice/acetone bath (-78°C).

  • Carefully condense approximately 50 mL of isobutylene gas into the flask.

  • While maintaining the low temperature, slowly add 20 mL of concentrated sulfuric acid dropwise.

  • Seal the vessel securely and allow it to warm to room temperature behind a blast shield.

  • Stir the reaction at room temperature for 48-72 hours.

  • After the reaction is complete, cool the vessel back down to -78°C before carefully opening it to release any pressure.

  • Allow the excess isobutylene to evaporate in the fume hood.

  • Pour the remaining mixture over crushed ice and carefully neutralize by adding solid sodium bicarbonate or by pouring it into a stirred, cold, saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, tert-butyl 1-aminocycloheptane-1-carboxylate.[15]

Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for tert-Butyl 1-Aminocycloheptane-1-carboxylate
¹H NMR (CDCl₃)δ ~1.45 (s, 9H, C(CH₃)₃), 1.50-1.80 (m, 12H, cycloheptane CH₂), ~2.0 (br s, 2H, NH₂)
¹³C NMR (CDCl₃)δ ~175 (C=O, ester), ~81 (O-C(CH₃)₃), ~60 (quaternary C-NH₂), ~20-40 (cycloheptane CH₂ carbons), 28.1 (C(CH₃)₃)
Mass Spec (ESI+) [M+H]⁺ expected at m/z = 214.18
IR (KBr) ~3300-3400 cm⁻¹ (N-H stretch), ~2930 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O ester stretch)

References

  • Benchchem. The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.

  • Google Patents. WO2004000784A1 - Preparation of protected amino acids.

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018).

  • Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

  • Ogasa, C., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023). Synlett.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Sketchy. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson.

  • Wikipedia. Strecker amino acid synthesis.

  • Alfa Chemistry. Bucherer-Bergs Reaction.

  • Cambridge University Press. Bucherer-Bergs Reaction (Synthesis of Hydantoin).

  • Organic Chemistry Portal. Strecker Synthesis.

  • Leah4sci. Strecker Synthesis of Alpha Amino Acids. (2016). YouTube.

  • Wikipedia. Cycloheptanone.

  • Chem-Impex. Boc-1-amino-cycloheptane carboxylic acid.

  • Organic Chemistry Portal. Bucherer-Bergs Reaction.

  • Organic Chemistry Portal. Synthesis of cycloheptanones.

  • Pócsi, I., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules.

  • MDPI Encyclopedia. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021).

  • PubChem. 1-Aminocycloheptanecarboxylic acid.

  • Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.

  • Organic Syntheses. (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate.

  • Organic Chemistry Portal. Synthesis of cyclopentanones.

  • Google Patents. CN1515540A - A new synthesis process of tert-butylamine.

  • Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. (2015). Chemical Communications.

  • Google Patents. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

  • SciELO. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. (2025). Orbital: The Electronic Journal of Chemistry.

  • LookChem. Synthesis of tert-Butyl cyclohexanecarboxylate.

  • PubMed. Synthesis of 1-(tert-Butyl) 4-Methyl (1 R,2 S,4 R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. (2020). The Journal of Organic Chemistry.

  • Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride.

Sources

Synthesis of peptidomimetics using cycloheptane amino acids

Application Note: Synthesis and Structural Integration of Cycloheptane Amino Acids (Ac c) in Peptidomimetics

Executive Summary

The incorporation of

1-aminocycloheptanecarboxylic acid (Ac

c)





This guide details the end-to-end workflow for utilizing Ac

Strategic Rationale: The "Thorpe-Ingold" Effect in Drug Design

The utility of Ac

Thorpe-Ingold effect



Key Advantages:
  • Conformational Locking: Ac

    
    c restricts 
    
    
    values to approx.
    
    
    and
    
    
    to
    
    
    , strongly promoting helical turns.
  • Proteolytic Resistance: The fully substituted

    
    -carbon creates a steric shield, preventing protease access to the adjacent peptide bond.
    
  • Hydrophobic Pharmacophore: The cycloheptane ring provides a large lipophilic surface area (

    
     contribution > Ac
    
    
    c), ideal for targeting hydrophobic pockets in GPCRs or disrupting protein-protein interactions (PPIs).

Protocol 1: Monomer Synthesis (Bucherer-Bergs Route)

Commercial availability of Fmoc-Ac

Workflow Diagram

BuchererBergsKetoneCycloheptanoneReagentsKCN + (NH4)2CO350% EtOH, 60°CKetone->ReagentsHydantoinSpiro-HydantoinIntermediateReagents->HydantoinCyclizationHydrolysisNaOH (aq)120°C (Autoclave) or Reflux 48hHydantoin->HydrolysisRing OpeningFreeAAFree Amino Acid(Ac7c)Hydrolysis->FreeAAFmocFmoc-OSuNa2CO3, Dioxane/H2OFreeAA->FmocProtectionFinalFmoc-Ac7c-OH(White Solid)Fmoc->Final

Figure 1: Synthetic pathway from Cycloheptanone to Fmoc-Ac

Step-by-Step Methodology
Phase A: Formation of the Hydantoin

Safety Warning: Potassium Cyanide (KCN) is highly toxic. Work in a well-ventilated fume hood with appropriate cyanide antidote kits available.

  • Reagents: Dissolve cycloheptanone (10 mmol, 1.0 eq) in 50% aqueous ethanol (30 mL).

  • Addition: Add ammonium carbonate (30 mmol, 3.0 eq) and Potassium Cyanide (15 mmol, 1.5 eq).

  • Reaction: Stir the mixture at 60°C for 12–16 hours. The solution will initially be clear and may turn slightly yellow.

  • Isolation: Cool to 0°C. Acidify carefully with concentrated HCl to pH ~2. The hydantoin precipitates as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

    • Yield Expectation: 75–85%.

Phase B: Hydrolysis to Free Amino Acid
  • Hydrolysis: Suspend the hydantoin in 3M NaOH (10 eq).

  • Conditions: Heat at reflux for 48 hours (or 120°C in a pressure vessel for 12 hours) to effect complete ring opening.

  • Neutralization: Cool and neutralize with HCl to pH 7.0. The free amino acid (Ac

    
    c) will precipitate.
    
  • Desalting: If necessary, use ion-exchange chromatography (Dowex 50W) to remove inorganic salts.

Phase C: Fmoc Protection
  • Setup: Dissolve free Ac

    
    c (10 mmol) in 10% Na
    
    
    CO
    
    
    (20 mL) and Dioxane (10 mL).
  • Reagent: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol, 1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 18 hours.

  • Workup: Dilute with water, wash with diethyl ether (to remove unreacted Fmoc-OSu), then acidify the aqueous layer with HCl to pH 2. Extract the product into Ethyl Acetate.[1]

  • Final Product: Dry over MgSO

    
     and concentrate. Recrystallize from EtOAc/Hexane.
    

Protocol 2: Solid Phase Peptide Synthesis (SPPS) Integration

Coupling Ac

Optimized Coupling Parameters
ParameterStandard AAAc

c (High Difficulty)
Coupling Reagent HBTU or DIC/OxymaHATU or PyAOP
Base DIEA (Diisopropylethylamine)DIEA or TMP (Sym-collidine)
Stoichiometry 3–4 equivalents2–3 equivalents (Conserve monomer)
Reaction Time 30–60 min (RT)2 x 1 hour (Double Coupling)
Temperature Room Temp75°C (Microwave) or 50°C (Conventional)
Monitoring Kaiser TestChloranil Test or Micro-cleavage LCMS
Critical Workflow: The "Difficult Junction"

The most critical step is not just coupling Ac

coupling the next amino acid onto the N-terminus of the Ac

c residue

SPPS_LogicStartResin-Peptide-NH2Ac7c_CoupCouple Fmoc-Ac7c-OH(HATU/DIEA, 75°C MW, 1h)Start->Ac7c_CoupCheck1QC: Micro-cleavage LCMSAc7c_Coup->Check1Check1->Ac7c_CoupIncompleteDeprotectFmoc Removal(20% Piperidine + 0.1M HOBt)Check1->Deprotect>99% Conv.Next_AACouple Next AA(Use PyAOP/Collidine)Deprotect->Next_AACritical Step:Steric Clash

Figure 2: SPPS Decision Tree for Ac

Technical Nuances:
  • Microwave Assistance: Use 75°C (30W) for the coupling of Fmoc-Ac

    
    c.
    
  • Deprotection: The removal of Fmoc from Ac

    
    c is slower than usual. Use 20% Piperidine with 0.1M HOBt  in DMF. The HOBt suppresses aspartimide formation (if Asp is present) and helps solvate the resin.
    
  • Next Residue Coupling: When coupling the subsequent amino acid onto the Ac

    
    c amine, use PyAOP  (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) with Sym-collidine . This system is superior to aminium salts (HATU) for hindered amines because it avoids guanidinium capping side reactions.
    

Structural Characterization & Data Interpretation

Once synthesized, verifying the secondary structure is essential. Ac


-helix
2
Circular Dichroism (CD) Signatures
Secondary StructureMinima (nm)Maxima (nm)Ac

c Propensity

-Helix
208, 222192Moderate (Longer peptides > 8 residues)

-Helix
205, 220 (weak shoulder)190High (Short peptides 4–7 residues)
Random Coil 198-Low

Interpretation: A ratio of



References

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (C(alpha)-tetrasubstitution)." Biopolymers.[3] Link

  • Bucherer, H. T., & Bergs, H. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie.
  • Formaggio, F., et al. (2013). "Peptidomimetics: The role of C(alpha)-methylated amino acids." Journal of Peptide Science. Link

  • Albericio, F., & Bross, P. (2015). "Solid-Phase Synthesis of Difficult Peptides." Methods in Molecular Biology. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link

Application Note: Tert-butyl 1-aminocycloheptane-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

Tert-butyl 1-aminocycloheptane-1-carboxylate is a specialized, sterically demanding building block used in the synthesis of peptidomimetics and conformationally restricted pharmaceutical agents. As a cyclic


-disubstituted amino acid (cAA) derivative, it serves a critical function in medicinal chemistry: Entropy Reduction. 

By incorporating the cycloheptane ring at the


-carbon, this molecule locks the peptide backbone into specific torsion angles (

), often stabilizing helical secondary structures (

-helix or

-helix). This "pre-organization" minimizes the entropic penalty upon binding to a biological target (e.g., GPCRs, protease active sites), thereby significantly enhancing potency and metabolic stability against proteolytic cleavage.
Key Applications
  • HCV Protease Inhibitors: Modulation of the P1/P2 positions to fit large hydrophobic pockets.

  • GPCR Ligands: Inducing specific

    
    -turns to mimic endogenous neuropeptides.
    
  • BACE1 Inhibitors: Alzheimer's disease research utilizing cyclic constraints to improve blood-brain barrier (BBB) permeability via lipophilicity modulation.

Part 2: Chemical Profile & Structural Logic

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The utility of this compound relies on the Thorpe-Ingold effect. The bulky cycloheptane ring compresses the internal bond angle at the quaternary carbon (


), which forces the external functional groups (amine and carboxylate) closer together.
  • Consequence 1 (Synthesis): Intramolecular cyclization rates are enhanced.

  • Consequence 2 (Coupling): Intermolecular coupling is severely hindered sterically.[1][2] The amine is "buried" near the ring, making it a poor nucleophile.

Structural Comparison

Unlike its 3-, 4-, 5-, and 6-membered analogs (Ac3c, Ac4c, Ac5c, Ac6c), the 7-membered ring (Ac7c) introduces unique flexibility (twist-chair conformation) while maintaining significant hydrophobic bulk.

Ring SizeCommon AbbreviationSteric BulkLipophilicity (cLogP)Conformational Role
3Ac3cLowLowRigid, Extended
5Ac5cMediumMedium

-turn inducer
6Ac6cHighHigh

-helix inducer
7 Ac7c Very High Very High Hydrophobic space-filling

Part 3: Visualizing the Mechanism

The following diagram illustrates how incorporating this building block alters the thermodynamic landscape of drug-target binding.

Thermodynamics Linear Linear Peptide (High Entropy) Target Biological Target Linear->Target Binding Complex_Linear Bound Complex (High Entropic Penalty) Target->Complex_Linear u0394G > 0 (Unfavorable) Complex_Ac7c Bound Complex (High Affinity) Target->Complex_Ac7c u0394G << 0 (Favorable) Ac7c_Peptide Ac7c-Modified Peptide (Pre-organized / Low Entropy) Ac7c_Peptide->Target Binding

Figure 1: Thermodynamic advantage of conformational restriction using Ac7c. Pre-organization reduces the entropic cost of binding.

Part 4: Experimental Protocols

Protocol A: Synthesis of Tert-butyl 1-aminocycloheptane-1-carboxylate

Note: This building block is often prepared from cycloheptanone via the Bucherer-Bergs reaction, followed by hydrolysis and ester protection.

Step 1: Bucherer-Bergs Reaction

  • Reagents: Cycloheptanone (1.0 eq), (NH4)2CO3 (3.0 eq), KCN (1.2 eq).

  • Solvent: 50% EtOH/Water.

  • Procedure: Heat at 60°C for 24h. The hydantoin precipitates.

  • Workup: Filter, wash with water, dry.

  • Hydrolysis: Reflux hydantoin in 6N NaOH (48h) to yield the free amino acid (1-aminocycloheptane-1-carboxylic acid).

Step 2: Tert-Butyl Esterification (Acid-Catalyzed) Direct esterification is challenging due to sterics. The perchloric acid/tert-butyl acetate method is preferred for hindered amino acids.

  • Setup: Flame-dried RBF under Argon.

  • Reactants: Suspend 1-aminocycloheptane-1-carboxylic acid (10 mmol) in tert-butyl acetate (30 mL).

  • Catalyst: Add HClO4 (60% aq, 1.5 eq) dropwise. Caution: Perchlorates are explosive.

  • Reaction: Stir at RT for 24–48h. The solution should become clear.

  • Quench: Cool to 0°C. Extract with 0.5N HCl (to keep amine protonated in aqueous phase if purifying ester) OR carefully neutralize with sat. NaHCO3 if isolating the free amine ester (risk of emulsion).

    • Refined Isolation: Extract acidic aqueous layer with Et2O (discard organics). Basify aqueous layer to pH 10 with NaOH. Extract rapidly with EtOAc (3x).

  • Drying: Dry EtOAc over Na2SO4, concentrate in vacuo.

  • Yield: Expect ~60-75% as a viscous oil or low-melting solid.

Protocol B: "Difficult Coupling" – Incorporating Ac7c into Peptides

Challenge: The tert-butyl 1-aminocycloheptane-1-carboxylate acts as the nucleophile . The amine is extremely hindered.[1] Standard EDC/NHS or HBTU couplings often fail or result in low yields.

Recommended System: HATU / HOAt / Collidine

Reagents:

  • Carboxylic Acid Component (e.g., Fmoc-AA-OH): 1.2 eq

  • Amine Component (Tert-butyl 1-aminocycloheptane-1-carboxylate): 1.0 eq

  • Coupling Agent: HATU (1.2 eq)

  • Additive: HOAt (1.2 eq) - Crucial for hindered amines.

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 eq) - Preferred over DIPEA for extremely hindered couplings to prevent racemization of the incoming acid.

  • Solvent: DMF/DCM (1:1) - DCM helps solubilize the protected lipophilic ester.

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU/HOAt in dry DMF/DCM. Add 1.0 eq of Collidine. Stir for 2 minutes. (Color change to yellow/orange is normal).

  • Addition: Add the Tert-butyl 1-aminocycloheptane-1-carboxylate (dissolved in minimal DCM) to the activated acid mixture.

  • Base Chase: Add the remaining Collidine (2.0 eq).

  • Incubation: Stir at room temperature for 12–24 hours . Do not cut this short.

  • Monitoring: Check via LCMS. If conversion is <50% after 12h, add a second portion of HATU (0.5 eq).

  • Workup: Dilute with EtOAc. Wash with 5% KHSO4 (removes Collidine), sat. NaHCO3, and Brine.

Part 5: Quality Control & Characterization

Due to the quaternary center, NMR signals are distinct.

TechniqueSpecificationExpected Observation
1H NMR (400 MHz, CDCl3)

1.45 (s, 9H, t-Bu ); 1.50-2.10 (m, 12H, cycloheptyl ring ). Note: The

-protons are absent.
13C NMR Carbonyl Shift

~175 ppm (Ester carbonyl);

~80 ppm (quaternary t-Bu carbon).
LCMS ESI+[M+H]+ = 214.18 (calc). Look for [M+H-tBu]+ fragment (loss of 56 Da) which is common.

Part 6: Synthetic Workflow Diagram

Synthesis Start Cycloheptanone Step1 Bucherer-Bergs (KCN, (NH4)2CO3) Start->Step1 Inter1 Hydantoin Intermediate Step1->Inter1 Step2 Hydrolysis (NaOH, Reflux) Inter1->Step2 Acid 1-Aminocycloheptane- 1-carboxylic acid Step2->Acid Step3 Esterification (t-BuOAc, HClO4) Acid->Step3 Critical Step Final Tert-butyl 1-aminocycloheptane- 1-carboxylate Step3->Final

Figure 2: Synthetic route from commodity starting material to the protected building block.

Part 7: References

  • Balaram, P. (1992). "Non-standard amino acids in peptide design and evolution." Current Opinion in Structural Biology. Link

  • Carpino, L. A., et al. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society. Link

  • Aimoto, S. (1999). "Polypeptide synthesis by the thioester method." Biopolymers. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing tert-butyl ester formation via acid catalysis).[4] Link

  • Meanwell, N. A. (2016).[4][5] "The arc of a medicinal chemistry triumph: Curing Hepatitis C Virus."[5] Journal of Medicinal Chemistry. (Discussing cyclic amino acids in drug design). Link

Sources

Application Note: Optimization and Protocols for the Acidic Hydrolysis of tert-Butyl 1-Aminocycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

tert-Butyl 1-aminocycloheptane-1-carboxylate (CAS: 1183184-23-7) is a highly specialized, sterically constrained unnatural amino acid building block[1]. It is heavily utilized in the design of peptidomimetics and active pharmaceutical ingredients (APIs) where the cycloheptane ring restricts conformational flexibility to enhance target binding affinity.

In synthetic workflows, the


-carboxylic acid is often protected as a tert-butyl ester to prevent unwanted amidation during peptide coupling. However, the eventual removal of this protecting group requires precise conditions. This application note details the mechanistic rationale, optimized protocols, and troubleshooting steps for the quantitative hydrolysis of the tert-butyl ester to yield the free 1-aminocycloheptane-1-carboxylic acid.

Mechanistic Rationale: The Superiority of Acidic Cleavage

Expertise & Experience: Why Not Base Hydrolysis?

Standard alkyl esters (methyl, ethyl) are easily cleaved via basic saponification (e.g., LiOH or NaOH). However, tert-butyl esters are fundamentally resistant to base-catalyzed hydrolysis. The bulky tert-butyl group severely sterically hinders the carbonyl carbon, preventing the nucleophilic attack of the hydroxide ion. Consequently, cleavage must be driven by strongly acidic conditions[2].

Trustworthiness & Causality: The Pathway

Acidic cleavage of tert-butyl esters proceeds via an


 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.
  • Protonation : The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the system.

  • Heterolysis : The alkyl-oxygen bond undergoes a rate-determining heterolytic cleavage, generating a stable tert-butyl carbocation and the target carboxylic acid.

  • Scavenging : The highly reactive tert-butyl cation must be neutralized. Without scavengers, it can alkylate nucleophilic residues. In the presence of Triisopropylsilane (TIS) and water, the cation is reduced to isobutane or quenched to tert-butanol. Alternatively, it can eliminate a proton to form isobutylene gas[2].

Note on the free amine: Because the starting material contains an unprotected primary amine, it is immediately protonated in the acidic cocktail. This protonation protects the amine from alkylation by the tert-butyl cation but dictates that the final product will be isolated as an ammonium salt (e.g., TFA or HCl salt).

Mechanism Ester Protonated tert-Butyl Ester TS Alkyl-Oxygen Cleavage (Slow) Ester->TS Carbocation tert-Butyl Cation Intermediate TS->Carbocation S_N1 / E1 Pathway Products Target Amino Acid + Isobutylene (Gas) Carbocation->Products -H+ (Elimination)

Caption: Acid-catalyzed A_AL1 cleavage mechanism of tert-butyl esters.

Experimental Design & Reagent Selection

Selecting the right acidic cocktail is critical for balancing reaction kinetics and product stability. While 4M HCl in dioxane is a standard reagent for Boc deprotection, demonstrated that tert-butyl esters exhibit high stability under these conditions at room temperature, allowing for orthogonal deprotection[3]. Therefore, to effectively cleave the tert-butyl ester, harsher conditions such as Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) are required[2].

Table 1: Comparison of Cleavage Cocktails
Cleavage CocktailReaction TempTimeSelectivity / NotesPreferred Use Case
50% TFA in DCM 20–25 °C2–4 hCleaves t-Bu esters and Boc groups simultaneously. Requires scavengers.Gold Standard for rapid, quantitative ester cleavage[4].
4M HCl in Dioxane 20–25 °C>24 hLeaves t-Bu esters largely intact at room temp[3].Orthogonal Boc removal.
4M HCl in Dioxane 50 °C4–6 hHeat forces the

cleavage.
When the HCl salt is strictly required over the TFA salt.

Detailed Methodologies

Protocol A: Standard TFA-Mediated Cleavage (Recommended)

This self-validating protocol yields the TFA salt of 1-aminocycloheptane-1-carboxylic acid.

  • Preparation : In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of tert-butyl 1-aminocycloheptane-1-carboxylate in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Scavenger Addition : Add 0.25 mL of Triisopropylsilane (TIS) and 0.25 mL of deionized water. (Rationale: TIS acts as a hydride donor to permanently deactivate the tert-butyl cation, preventing reversible esterification or side reactions[2].)

  • Acid Addition : Cool the flask to 0 °C using an ice bath. Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) dropwise to manage any mild exotherm.

  • Reaction : Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2 to 4 hours. Monitor reaction completion via LC-MS (look for the disappearance of the

    
     peak of the ester and the appearance of the free acid).
    
  • Concentration : Evaporate the volatiles under reduced pressure. (Caution: TFA is highly corrosive; utilize a properly trapped rotary evaporator.)

  • Precipitation (Self-Validation) : Add 10 mL of ice-cold diethyl ether to the resulting oily residue. The 1-aminocycloheptane-1-carboxylic acid TFA salt will rapidly precipitate as a highly pure white solid, confirming successful cleavage.

  • Isolation : Centrifuge or filter the precipitate, wash twice with cold diethyl ether (2 × 5 mL), and dry under high vacuum overnight.

Protocol B: HCl-Mediated Cleavage (For HCl Salt Formation)

Use this protocol if the presence of trifluoroacetate counterions interferes with downstream biological assays.

  • Dissolve 1.0 mmol of the starting material in 4.0 mL of 4M HCl in anhydrous dioxane.

  • Add 0.1 mL of deionized water as a scavenger.

  • Heat the reaction mixture to 50 °C and stir for 4–6 hours. (Rationale: Elevated thermal energy is required to overcome the activation barrier that makes t-Bu esters stable to HCl/dioxane at room temperature[3].)

  • Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate the HCl salt.

Workflow SM Starting Material (tert-Butyl Ester) Reagents Add Cleavage Cocktail (50% TFA/DCM + TIS/H2O) SM->Reagents Reaction Stir at 20-25 °C (2-4 hours) Reagents->Reaction Evaporation Evaporate Volatiles (Rotary Evaporator) Reaction->Evaporation LC-MS Confirmed Precipitation Triturate with Cold Diethyl Ether Evaporation->Precipitation Product Pure Amino Acid (TFA Salt) Precipitation->Product Filtration & Drying

Caption: Step-by-step experimental workflow for the TFA-mediated hydrolysis of tert-butyl esters.

Quantitative Data & Troubleshooting

Even with optimized protocols, environmental factors or scale-up dynamics can introduce challenges. Table 2 outlines field-proven troubleshooting strategies[2].

Table 2: Troubleshooting Guide for tert-Butyl Ester Cleavage
Observation / IssueRoot CauseCorrective Action
Incomplete Cleavage (Starting material remains)Insufficient acid concentration or reaction time.Increase TFA concentration to 90% or extend reaction time to 6 hours. Ensure the reaction is not running too cold[2].
Sticky Oil Instead of Solid Residual TFA or water preventing crystallization.Co-evaporate the residue with toluene (3 × 5 mL) to azeotropically remove residual TFA/water before ether trituration.
Side Products Observed tert-Butyl cation reacting with impurities or the product.Increase the concentration of TIS/Water scavengers. Ensure the reaction is well-vented to allow isobutylene gas to escape[2].

References

  • Han, Y., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 2001, 58(4), 338-341. URL:[Link]

  • Organic Syntheses, Inc. "General Procedures for Esterification and Cleavage." Organic Syntheses, 2006. URL: [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 1-aminocycloheptane coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a specialized technical support resource designed for researchers encountering difficulties with 1-aminocycloheptane (cycloheptanamine) couplings.

Status: Active | Topic: Steric Hindrance & Reactivity Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Core Challenge Analysis

Why is this coupling failing? Unlike its 6-membered analog (cyclohexylamine), 1-aminocycloheptane possesses unique conformational flexibility (pseudorotation). The ring constantly interconverts between twist-chair and twist-boat conformations. This creates a dynamic steric shield around the nitrogen atom, effectively increasing its cone angle and hindering nucleophilic attack on electrophiles. Standard protocols (e.g., EDC/HOBt) often stall because the intermediate activated complex cannot overcome this entropic and steric barrier.

Amide Bond Formation: Troubleshooting & Protocols

Q1: My standard EDC/HOBt coupling shows <20% conversion after 24 hours. Increasing equivalents didn't help. What is the next step?

Diagnosis: The activated ester (OBt active ester) is not electrophilic enough to overcome the steric barrier of the cycloheptyl amine. Solution: Switch to Propylphosphonic Anhydride (T3P) or In-Situ Acyl Fluorides .

  • T3P (Propylphosphonic Anhydride): T3P forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying workup.[1][2][3] It is particularly effective for sterically hindered amines because the reaction is driven by the release of ring strain in the T3P reagent itself.

  • Acyl Fluorides (TFFH/BTFFH): Acyl fluorides are smaller and more electrophilic than active esters, allowing the bulky cycloheptyl amine to approach the carbonyl carbon more easily.

Q2: I am seeing significant epimerization of my chiral acid partner.

Diagnosis: Slow coupling rates allow the activated acid to racemize via oxazolone formation before the amine can attack. Solution: Use T3P with Pyridine or Collidine . T3P is known for low epimerization rates.[4] Using a weaker base like pyridine (pKa ~5.2) instead of DIPEA (pKa ~10.7) minimizes proton abstraction from the


-carbon of the activated acid.
Protocol A: T3P-Mediated Coupling (High Steric Demand)

Best for: General hindered coupling, scale-up, and preventing racemization.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][5]

  • 1-Aminocycloheptane (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv) if acid is achiral.

  • Solvent: EtOAc (preferred) or DMF/NMP (for solubility).

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and Base (3.0 equiv) in EtOAc (0.2 M concentration).

  • Cool to 0 °C (ice bath).

  • Add T3P solution dropwise.

  • Stir for 20 minutes at 0 °C to form the active species.

  • Add 1-aminocycloheptane (1.2 equiv) dropwise.

  • Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: Monitor by LCMS at 1 hour. If <50% conversion, heat to 50 °C.

  • Workup: Dilute with EtOAc, wash with water, 1M HCl (to remove pyridine), sat. NaHCO3, and brine.

Protocol B: In-Situ Acyl Fluoride (TFFH Method)

Best for: Extremely hindered acids (e.g., tertiary carbons) coupled with cycloheptyl amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][5]

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (3.0 equiv)

  • 1-Aminocycloheptane (1.2 equiv)

  • Solvent: DCM or anhydrous THF.

Step-by-Step:

  • Dissolve Carboxylic Acid and DIPEA in dry DCM under nitrogen.

  • Add TFFH (1.1 equiv).[1]

  • Stir at RT for 30 minutes. (This generates the acid fluoride in situ).[6]

  • Add 1-aminocycloheptane .

  • Stir at RT.[1][3] If the reaction is sluggish, add HOAt (0.1 equiv) as a catalyst.

Buchwald-Hartwig Amination: Troubleshooting & Protocols

Q3: I'm getting low yields with Pd(OAc)2/BINAP. The reaction turns black (Pd precipitation).

Diagnosis: BINAP is not bulky or electron-rich enough to prevent catalyst death. The cycloheptyl amine is bulky enough to slow down the reductive elimination step, causing the catalyst to decompose (Pd black formation). Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically BrettPhos or RuPhos .

Q4: Which Precatalyst generation should I use?

Recommendation: Use Pd G4 Precatalysts (e.g., BrettPhos Pd G4).

  • Why: G4 precatalysts activate at room temperature using the base present in the reaction. They avoid the induction period and inconsistent activation associated with Pd(OAc)2 or Pd2(dba)3.

Protocol C: Pd-Catalyzed C-N Coupling (BrettPhos System)

Best for: Coupling 1-aminocycloheptane with Aryl Bromides/Chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 1-Aminocycloheptane (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1-3 mol%)

  • Base: NaOtBu (1.4 equiv) (Use Cs2CO3 if substrate has esters/nitriles).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous/degassed).

Step-by-Step:

  • In a glovebox or under Argon: Add Aryl Halide, BrettPhos Pd G4, and Base to a reaction vial equipped with a stir bar.

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (3 cycles) if not in a glovebox.

  • Add Solvent (degassed) via syringe.

  • Add 1-aminocycloheptane via syringe.

  • Heat to 80-100 °C .

    • Note: BrettPhos is bulky; it creates a "pocket" that facilitates the reductive elimination of the bulky cycloheptyl group.

  • Monitor by LCMS.[1] Reaction is typically complete in 2-4 hours.

Quantitative Comparison of Reagents

Reagent SystemSteric ToleranceEpimerization RiskWorkup EaseRecommended For
EDC / HOBt LowModerateModerateSimple, unhindered couplings only.
HATU / DIPEA HighLowLow (DMF removal)Standard "tough" couplings.
T3P / Pyridine Very High Very Low High (Water soluble)Primary recommendation for 1-aminocycloheptane.
TFFH (Acyl Fluoride) Extreme LowModerateWhen T3P/HATU fails.
BrettPhos Pd G4 High N/AModerateAryl C-N bond formation.

Visual Decision Guides

Figure 1: Reagent Selection Decision Tree

Caption: Logical flow for selecting the optimal coupling conditions based on substrate properties.

ReagentSelection Start Start: 1-Aminocycloheptane Coupling ReactionType Reaction Type? Start->ReactionType Amide Amide Bond ReactionType->Amide CN C-N Cross Coupling ReactionType->CN Chiral Is the Acid Chiral/Sensitive? Amide->Chiral Substrate Base Sensitivity? CN->Substrate T3P Protocol A: T3P + Pyridine (Low Epimerization) Chiral->T3P Yes HATU Try HATU + DIPEA Chiral->HATU No YesChiral Yes: High Epimerization Risk NoChiral No: Robust Substrate HATUFail Did HATU Fail? HATU->HATUFail TFFH Protocol B: TFFH (Acyl Fluoride) (Max Steric Power) HATUFail->TFFH Yes BrettPhosCs BrettPhos Pd G4 + Cs2CO3 Substrate->BrettPhosCs Sensitive BrettPhosNa Protocol C: BrettPhos Pd G4 + NaOtBu Substrate->BrettPhosNa Robust Sensitive Sensitive (Esters, Nitriles) Robust Robust (Alkyl/Aryl only)

Figure 2: Steric Bottleneck in Catalytic Cycle

Caption: Visualization of where steric bulk impacts the Buchwald-Hartwig cycle, necessitating bulky ligands.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Clash Here!) OxAdd->Coord 1-Aminocycloheptane Deprot Deprotonation (Base) Coord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides." Journal of the American Chemical Society. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Primary Amines." Journal of the American Chemical Society. (Foundational work on primary amine ligands). [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 1-Aminocycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of tert-butyl 1-aminocycloheptane-1-carboxylate. This valuable, non-natural α,α-disubstituted amino acid is a crucial building block in medicinal chemistry, prized for its ability to introduce conformational constraints into peptides.[1] However, its synthesis, particularly on a large scale, presents several challenges that can lead to low yields and purification difficulties. The steric hindrance of the cycloheptyl ring and the sensitive nature of the intermediates require careful optimization and troubleshooting.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven advice to help you diagnose and resolve common issues encountered during the synthesis, ultimately improving your yield and product purity. We will focus primarily on the most common and practical synthetic route: the Strecker reaction followed by hydrolysis and esterification.

Overview of the Primary Synthetic Route: The Strecker Synthesis

The most prevalent method for synthesizing the target compound begins with cycloheptanone. The overall transformation involves three key stages:

  • Strecker Reaction: Formation of the α-aminonitrile (1-amino-1-cyanocycloheptane) from cycloheptanone, a cyanide source (e.g., KCN, NaCN), and an ammonia source (e.g., NH₄Cl, aq. NH₃).[2][3]

  • Nitrile Hydrolysis: Conversion of the α-aminonitrile to the corresponding α-amino acid (1-aminocycloheptane-1-carboxylic acid) typically under strong acidic or basic conditions.

  • Esterification: Protection of the carboxylic acid as its tert-butyl ester. This is often the most challenging step due to the steric hindrance of the quaternary α-carbon.

The entire workflow is visualized below, highlighting the critical stages where issues often arise.

G cluster_0 Stage 1: Strecker Reaction cluster_1 Stage 2: Nitrile Hydrolysis cluster_2 Stage 3: Esterification A Cycloheptanone B 1-Aminocycloheptane-1-carbonitrile (α-Aminonitrile) A->B NH₄Cl, KCN H₂O/EtOH A->B C 1-Aminocycloheptane-1-carboxylic acid (Amino Acid) B->C Conc. HCl, Heat (or NaOH) B->C D tert-Butyl 1-aminocycloheptane-1-carboxylate (Final Product) C->D t-BuOAc, Tf₂NH (or other methods) C->D

Caption: Key stages in the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Part 1: The Strecker Reaction (Stage 1)
Q1: My yield of the α-aminonitrile is very low, or the reaction seems to stall. What's going wrong?

Answer: This is a common issue often related to the delicate equilibria involved in the reaction mechanism. The Strecker reaction is a series of reversible steps.[4] Low yields can typically be traced back to two main causes: incomplete imine formation or unfavorable equilibrium for the final cyanide addition.

Potential Causes & Solutions:

  • Unfavorable pH: The pH of the reaction medium is critical. An overly acidic medium will protonate the ammonia, reducing the concentration of the nucleophilic NH₃ required for imine formation. An overly basic medium will prevent the protonation of the ketone's carbonyl group, which is a necessary activation step.[5]

    • Solution: When using ammonium chloride and potassium cyanide, the system is somewhat self-buffering, but aiming for a pH range of 8-10 is generally optimal. You can monitor and adjust the pH carefully with dilute HCl or NaOH.

  • Cyanohydrin Formation (Side Reaction): The cyanide ion can directly attack the cycloheptanone to form a cyanohydrin. While this is also a reversible reaction, under certain conditions, it can become a significant competing pathway. The aminonitrile is generally the thermodynamically favored product, but its formation can be slow.[4]

    • Solution: Pre-forming the imine can significantly improve yields. This involves stirring the cycloheptanone with the ammonia source (e.g., aqueous ammonia or NH₄Cl in a solvent) for a period before adding the cyanide source.[4] This reduces the concentration of free ketone available to form the cyanohydrin.

  • Reaction Concentration & Solvent: The reaction is often run in a biphasic system (e.g., water/ethanol). The concentration of reactants is key to driving the equilibrium towards the product.

    • Solution: Ensure the reaction is sufficiently concentrated. Using a cosolvent like ethanol or methanol can help homogenize the mixture and improve reaction rates. For ketones, 50% alcohol has been reported to give excellent yields.[6]

Q2: I'm observing significant product loss during the workup and purification of the aminonitrile. Why is it degrading?

Answer: α-Aminonitriles, especially those derived from ketones, can be unstable. The primary degradation pathway is the retro-Strecker reaction , where the molecule reverts to the starting ketone, ammonia, and cyanide.[7] This can be triggered by heat, certain pH conditions, and even during chromatography.

Potential Causes & Solutions:

  • Hydrolysis During Aqueous Workup: Exposure to strongly acidic or basic aqueous solutions during extraction can hydrolyze the nitrile or promote the retro-Strecker reaction.[7]

    • Solution: Perform the aqueous workup at a neutral or slightly basic pH (7-8). Use a mild base like sodium bicarbonate for washes instead of strong bases like NaOH. Minimize the contact time with the aqueous phase and perform extractions at a lower temperature (e.g., in an ice bath).[7]

  • Degradation on Silica Gel: Aminonitriles are basic compounds. The acidic nature of standard silica gel can cause strong interactions, leading to streaking, poor separation, and on-column degradation.[7]

    • Solution: If chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine (TEA) or ammonia in methanol. Alternatively, using a different stationary phase like alumina (basic or neutral) may be beneficial.[7]

Part 2: Nitrile Hydrolysis & Esterification (Stages 2 & 3)
Q3: The hydrolysis of my aminonitrile to the amino acid is incomplete or requires very harsh conditions. How can I optimize this step?

Answer: Hydrolysis of the sterically hindered nitrile group requires forcing conditions, typically refluxing in strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) for an extended period. Incomplete reaction is common.

Potential Causes & Solutions:

  • Insufficient Hydrolysis Time/Temperature: Due to the stability of the nitrile and the steric hindrance, the reaction simply may not have proceeded to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC or ¹H NMR (disappearance of the nitrile peak in IR or the α-proton signal in NMR if applicable) on aliquots taken from the reaction mixture. Be aware that excessively harsh conditions can lead to side products or decomposition.

  • Two-Step Hydrolysis: A common strategy is a two-step hydrolysis where the nitrile is first converted to an amide under moderately acidic conditions, which is then hydrolyzed to the carboxylic acid under stronger conditions. This can sometimes provide a cleaner reaction.

Q4: My final esterification step with tert-butanol is extremely low-yielding. What are the best methods for this difficult transformation?

Answer: This is arguably the most significant bottleneck in the synthesis. The combination of a sterically hindered quaternary carbon and the bulky tert-butyl group makes standard Fischer esterification ineffective. More powerful methods are required.

Recommended Methods & Troubleshooting:

The table below compares several effective methods for tert-butylation of sterically hindered amino acids.

MethodReagents & ConditionsAdvantagesDisadvantages
Tf₂NH-Catalyzed t-Butyl acetate (reagent & solvent), cat. Tf₂NHHigh yields, fast reaction times, avoids hazardous reagents.[8]Tf₂NH is corrosive and relatively expensive.
MTBE / H₂SO₄ Methyl tert-butyl ether (MTBE), cat. H₂SO₄Inexpensive reagents, simple procedure, scalable.[9]Requires strong acid, may not be suitable for sensitive substrates.
BF₃·OEt₂ t-Butanol, BF₃·OEt₂, MgSO₄Good yields reported for various amino acids.[10]BF₃·OEt₂ is moisture-sensitive and corrosive.

Troubleshooting Low Yields:

  • Water Contamination: All these methods are highly sensitive to water. Ensure all reagents and glassware are scrupulously dry. Using a dehydrating agent like anhydrous magnesium sulfate can be beneficial.[10]

  • Insufficient Catalyst/Activation: In the Tf₂NH method, using a stoichiometric amount (1.1 eq) for free amino acids is recommended to enhance solubility and reactivity.[8] For other methods, ensure the catalyst is active and used in the correct amount.

  • Substrate Solubility: The free amino acid may have poor solubility in the reaction solvent (like t-butyl acetate or MTBE). The Tf₂NH method is particularly effective as the catalyst also helps to solubilize the amino acid.[8]

G cluster_troubleshooting Troubleshooting Low Esterification Yield Start Low Yield Observed Q1 Are all reagents and glassware dry? Start->Q1 S1 Dry all solvents/reagents. Use anhydrous conditions. Q1->S1 No Q2 Is the catalyst loading sufficient? Q1->Q2 Yes S1->Q2 S2 Increase catalyst loading. (e.g., use 1.1 eq Tf₂NH). Q2->S2 No Q3 Is the amino acid fully dissolved? Q2->Q3 Yes S2->Q3 S3 Consider a method that aids solubility (e.g., Tf₂NH). Q3->S3 No End Improved Yield Q3->End Yes S3->End

Caption: Decision tree for troubleshooting the esterification step.

Recommended Experimental Protocol

This protocol is based on the highly efficient Tf₂NH-catalyzed esterification method, which has shown excellent results for challenging substrates.[8]

Stage 1 & 2: Synthesis of 1-Aminocycloheptane-1-carboxylic acid (via Strecker & Hydrolysis)

  • Aminonitrile Formation: In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) and potassium cyanide (1.1 eq) in water. Add an equal volume of ethanol. Cool the mixture in an ice bath to 0-5 °C.

  • Add cycloheptanone (1.0 eq) dropwise to the cooled solution while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor by TLC until the cycloheptanone spot has disappeared.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: The aqueous layer contains cyanide; treat with bleach or ferrous sulfate before disposal according to institutional safety guidelines.

  • Hydrolysis: Add the crude aminonitrile to a round-bottom flask with 6M HCl (a 5-10 fold excess).

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the HCl. The crude amino acid hydrochloride salt can be used directly in the next step after thorough drying.

Stage 3: tert-Butylation using Tf₂NH

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the crude 1-aminocycloheptane-1-carboxylic acid hydrochloride (1.0 eq).

  • Add tert-butyl acetate as the solvent.

  • Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate. Carefully wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash again with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final product.

References

  • Cai XH, Xie B. Recent advances on asymmetric Strecker reactions. Arkivoc. 2014;1:205–248. [Link]

  • Lazić A, et al. Crystallographic and quantum chemical insight into the self-assembly and chemical reactivity of 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione. Structural Chemistry. 2025.
  • Name Reactions. Bucherer-Bergs Reaction. Name-Reaction.com. [Link]

  • Bucherer–Bergs reaction. In: Wikipedia. ; 2023. [Link]

  • Synthesis of α-Amino Acids and Derivatives. Organic Chemistry Portal. [Link]

  • Edward JT, Jitrangsri C. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry. 1975;53(21):3339-3350. [Link]

  • The synthesis of cyclic amino acids. ResearchGate. [Link]

  • Myers AG, et al. Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society. 1997;119(37):8572-8573. [Link]

  • Preparation of protected amino acids.
  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. 2020;19(2):258-276. [Link]

  • Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. [Link]

  • Strecker amino acid synthesis. In: Wikipedia. ; 2023. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Katritzky AR, et al. Convenient Preparation of tert-Butyl β-(Protected amino)esters. The Journal of Organic Chemistry. 2002;67(13):4693-4695. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. 2022;27(19):6499. [Link]

  • Why doesn't Strecker synthesis produce AHAs instead? Chemistry Stack Exchange. [Link]

  • tert-Butyl esters. Organic Chemistry Portal. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. 2021;6(2):1286-1295. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Alpha-Amino Acids. Sketchy. [Link]

  • 150 Years of Strecker Reaction. Michigan State University Department of Chemistry. [Link]

  • Technique for synthesizing tert-butylamine.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace by Typeset. [Link]

  • An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. ResearchGate. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s).

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Technical Support Center: Navigating the Reactivity of Cycloheptane-Based Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cycloheptane-based amines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the reactivity of these unique molecules. Our goal is to equip you with the knowledge to overcome experimental hurdles and achieve your synthetic goals.

Introduction: The Challenge of the Seven-Membered Ring

Cycloheptane-based amines are valuable scaffolds in medicinal chemistry due to their three-dimensional diversity and novel pharmacological profiles. However, their seven-membered ring system introduces unique conformational and steric challenges that can lead to unexpectedly low reactivity in common synthetic transformations, such as acylation and nucleophilic substitution. This guide will dissect these issues and provide practical, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my cycloheptylamine derivative showing significantly lower reactivity in acylation reactions compared to a similar cyclohexylamine?

A1: The diminished reactivity of cycloheptane-based amines primarily stems from two interconnected factors: steric hindrance and conformational flexibility.

  • Steric Hindrance: The cycloheptyl group is sterically more demanding than a cyclohexyl group. This bulkiness can physically obstruct the approach of an electrophile to the nitrogen's lone pair, slowing down the rate of reaction.[1][2][3] This is a classic example of steric hindrance impacting reaction kinetics.[4][5]

  • Conformational Dynamics: Cycloheptane is a highly flexible ring system, existing as a dynamic equilibrium of several low-energy conformations, predominantly the twist-chair and chair forms.[6][7][8] This constant flux can mean that the most stable conformation is not necessarily the most reactive one, and the population of the reactive conformer at any given time might be low. This contrasts with the more rigid chair conformation of cyclohexane.[9]

Q2: I'm observing incomplete conversion in my amide coupling reaction, even after extended reaction times. What are the likely causes?

A2: Incomplete conversion is a common frustration when working with sterically hindered amines like cycloheptylamines.[10] Several factors could be at play:

  • Insufficiently Potent Coupling Reagent: Standard carbodiimide reagents like DCC or EDC, often used with HOBt, may not be powerful enough to activate the carboxylic acid sufficiently to overcome the steric barrier presented by the cycloheptylamine.[10][11]

  • Suboptimal Reaction Conditions: Low temperatures might not provide enough energy to overcome the activation barrier of the reaction. Conversely, excessively high temperatures can lead to reagent decomposition or side reactions.[12][13]

  • Reversible Reaction or Product Inhibition: While less common in amide bond formation, in some cases, the reaction may reach an equilibrium state, or the product itself could interfere with the catalyst or reagents.

Q3: Are there any specific safety considerations when using more powerful coupling reagents for hindered amines?

A3: Yes, absolutely. While highly effective, some of the more potent coupling reagents require careful handling:

  • Explosive Potential: Some older generations of coupling reagents and additives, particularly those based on HOBt and its derivatives, can be explosive under certain conditions (e.g., upon impact or heating).[14] Newer alternatives like OxymaPure are designed to be safer.[14]

  • Guanidinylation Side Reaction: Aminium/uronium-based reagents like HATU can react with the amine to form a guanidinium byproduct, which terminates the desired reaction.[15] This is more likely if the coupling reagent is used in excess.

  • General Handling: Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.[16]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common problems encountered with cycloheptane-based amines.

Troubleshooting Guide 1: Low Yield in Amide Coupling Reactions

If you are experiencing low yields in the acylation of a cycloheptylamine, follow this decision tree to diagnose and resolve the issue.

Low_Yield_Troubleshooting start Low Yield in Amide Coupling reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions Using standard DCC/EDC? success Improved Yield reagent->success Using potent reagent (e.g., HATU, PyAOP) sub_reagent Switch to Phosphonium (PyAOP, PyBOP) or Uronium/Aminium (HATU, HCTU, COMU) salts. reagent->sub_reagent protocol Step 3: Refine Protocol conditions->protocol Still low yield conditions->success Yield improves sub_conditions Increase temperature incrementally (e.g., RT to 50°C). Extend reaction time (e.g., 12h to 24h+). Screen solvents (DMF, NMP, DCM). conditions->sub_conditions protocol->success Yield improves sub_protocol Pre-activate carboxylic acid before adding amine. Use a non-nucleophilic, hindered base (DIPEA, 2,4,6-collidine). Ensure high purity of starting materials. protocol->sub_protocol

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

  • Evaluate Your Coupling Reagent:

    • Problem: Standard carbodiimides (DCC, EDC) are often not potent enough for sterically demanding cycloheptylamines.[10]

    • Solution: Switch to a more powerful class of coupling reagents.[17] See the table below for a comparison.

  • Optimize Reaction Conditions:

    • Temperature: Gently increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be cautious of potential side reactions or racemization if chiral centers are present.[10]

    • Reaction Time: Sterically hindered couplings are kinetically slow. Extending the reaction time to 24 hours or longer may be necessary. Monitor progress by TLC or LC-MS.[10]

    • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or NMP are generally good choices.[10]

  • Refine Your Protocol:

    • Pre-activation: Activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the cycloheptylamine can be beneficial.[16]

    • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[17]

    • Purity of Reagents: Ensure all reagents and solvents are anhydrous and of high purity, as trace amounts of water can hydrolyze activated intermediates.[12]

Reagent ClassExamplesEfficacy for Hindered AminesKey Considerations
Carbodiimides EDC, DCCOften InsufficientByproducts can be difficult to remove (DCC-urea).[18]
Phosphonium Salts PyAOP, PyBOPGood to ExcellentHighly effective, low racemization.[10] Higher cost.
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUGood to ExcellentHigh reactivity, suppresses racemization.[10][16][17] Risk of guanidinylation side reaction.[15] COMU byproducts are water-soluble, simplifying workup.[14]
Other T3P, TCFHGood to ExcellentT3P is effective for low-epimerization couplings. TCFH offers rapid reactions with water-soluble byproducts.[10]
Troubleshooting Guide 2: No Reaction in Nucleophilic Substitution

When your cycloheptylamine fails to act as a nucleophile in a substitution reaction (e.g., with an alkyl halide), consider the following factors.

No_Reaction_Troubleshooting start No Reaction in Nucleophilic Substitution amine Step 1: Assess Amine Nucleophilicity start->amine electrophile Step 2: Evaluate Electrophile and Leaving Group amine->electrophile Basicity confirmed sub_amine Is the amine protonated? Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA). Consider electronic effects: are there electron-withdrawing groups reducing nucleophilicity? amine->sub_amine conditions Step 3: Modify Reaction Conditions electrophile->conditions Good leaving group present sub_electrophile Is the electrophilic center sterically hindered (e.g., tertiary halide)? Is the leaving group poor (e.g., -OH, -OR)? Convert to a better leaving group (e.g., tosylate, mesylate, or use a Finkelstein reaction for halides). electrophile->sub_electrophile success Reaction Proceeds conditions->success Reaction observed sub_conditions Increase temperature. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2. Consider catalytic approaches if applicable. conditions->sub_conditions

Caption: Decision-making flowchart for failed nucleophilic substitution reactions.

  • Assess Amine Nucleophilicity:

    • Problem: The amine may be protonated under the reaction conditions, rendering it non-nucleophilic. Electron-withdrawing groups on the cycloheptane ring can also decrease the nitrogen's nucleophilicity.[19]

    • Solution: Add a non-nucleophilic base (e.g., potassium carbonate, DIPEA) to ensure the amine is in its free base form. If the amine is electronically deactivated, more forcing conditions may be necessary.

  • Evaluate the Electrophile and Leaving Group:

    • Problem: The electrophilic carbon may also be sterically hindered (e.g., a secondary or tertiary alkyl halide), which disfavors an Sₙ2 reaction.[2] Additionally, a poor leaving group (like a hydroxyl or alkoxy group) will prevent the reaction.

    • Solution: If possible, switch to a less hindered electrophile. For poor leaving groups, convert them to better ones (e.g., tosylates, mesylates) prior to the reaction.

  • Modify Reaction Conditions:

    • Problem: The reaction may simply be too slow under the initial conditions.

    • Solution: Increase the reaction temperature significantly. Change the solvent to a polar aprotic solvent like DMF or DMSO, which is known to accelerate Sₙ2 reactions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Hindered Amide Coupling Using HATU

This protocol provides a reliable starting point for the acylation of cycloheptane-based amines.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to a concentration of 0.1-0.5 M).[16]

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes.[16]

  • Amine Addition: Add the cycloheptylamine derivative (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[16]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[16]

Protocol 2: Conversion of a Poor Leaving Group (Alcohol) to a Tosylate for Nucleophilic Substitution

This protocol is for activating a primary or secondary alcohol for subsequent reaction with a cycloheptylamine.

  • Setup: To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring overnight.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude tosylate is often pure enough to be used directly in the next step with your cycloheptylamine, or it can be purified by chromatography or recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Varma, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ResearchGate. (2025, August 6). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Alberico, F., & Carpino, L. A. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
  • Pendás, A. M., et al. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC.
  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?.
  • ResearchGate. (n.d.). Conformational analysis of caprolactam, cycloheptene and caprolactone.
  • Quora. (2018, July 10). Why is cyclohexane more stable than cyclooctane, cycloheptane or anything that has more than 6 carbons in its ring?.
  • ACS Publications. (n.d.). Conformations of cycloheptane. Journal of the American Chemical Society.
  • ECHEMI. (n.d.). How to improve yield shortening the reaction time?.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Technical Support Center: Purification of tert-Butyl 1-Aminocycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis and purification of tert-butyl 1-aminocycloheptane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively troubleshoot common issues encountered during the isolation and purification of this valuable synthetic building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing tert-butyl 1-aminocycloheptane-1-carboxylate?

A1: The impurity profile largely depends on the synthetic route. The most common methods are variations of the Strecker or Bucherer-Bergs syntheses to form the α-amino acid, followed by esterification.

  • From the Amino Acid Synthesis (e.g., Bucherer-Bergs):

    • Unreacted Starting Materials: Cycloheptanone, potassium or sodium cyanide, and ammonium carbonate.[1][2]

    • Hydantoin Intermediate: 5,5-cycloheptane-spiro-hydantoin is a key intermediate that may persist if the hydrolysis step is incomplete.

    • 1-Aminocycloheptane-1-carbonitrile: The precursor to the amino acid in the Strecker synthesis.

  • From the Esterification Step:

    • Unreacted 1-Aminocycloheptane-1-carboxylic acid: The starting material for the esterification.

    • Di-tert-butyl ether: A common byproduct from the tert-butanol source, especially under strong acidic conditions.

    • Isobutylene: Formed from the decomposition of the tert-butylating agent or during any side-reactions involving the loss of the tert-butyl group.

  • Degradation Products:

    • 1-Aminocycloheptane-1-carboxylic acid: The primary degradation product, formed by the hydrolysis of the tert-butyl ester. This is especially prevalent if the compound is exposed to acidic conditions during work-up or purification.[3][4]

Q2: I see a prominent singlet at ~1.4-1.5 ppm in my ¹H NMR. Does this confirm I have the correct product?

A2: A strong singlet in this region, integrating to 9 protons, is a hallmark of the tert-butyl group and a very good indicator of your product.[5] However, it is not absolute confirmation on its own. Other tert-butyl containing impurities, such as di-tert-butyl ether or a di-esterified impurity, could also show a similar signal. You must analyze the entire spectrum, looking for the characteristic cycloheptane ring protons and the absence of signals from starting materials, to confirm the structure and purity.[6][7]

Q3: My purification yield by flash column chromatography is very low. Where could my product be going?

A3: Low yield after chromatography can be attributed to several factors:

  • Product Degradation on Silica: Tert-butyl esters can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the carboxylic acid. The resulting free amino acid will have very different chromatographic behavior and may stick to the column.[3]

  • Inappropriate Solvent System: If the eluent is not polar enough, your product may not move off the column. Conversely, if it is too polar, it may co-elute with other impurities.

  • Product Volatility: While not extremely volatile, some product may be lost if high vacuum is applied for extended periods at elevated temperatures during solvent removal.

II. Troubleshooting Guide: Separation & Purification

This section addresses specific problems you may encounter during the purification of your product.

Issue 1: Co-eluting Impurities in Flash Column Chromatography

Symptom: Fractions containing the desired product are still contaminated with one or more impurities as seen by TLC or HPLC.

Possible Cause Solution Scientific Rationale
Insufficient Resolution 1. Decrease the polarity of the eluent: Start with a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). 2. Use a shallower gradient: A slow, gradual increase in polarity can improve the separation between compounds with similar polarities. 3. Change the solvent system: Try a different solvent system, for example, dichloromethane/methanol, which offers different selectivity.[8]The principle of normal-phase chromatography relies on the differential adsorption of compounds to the stationary phase. By modifying the mobile phase, you alter the equilibrium of this adsorption, allowing for the separation of components.
Structurally Similar Impurity 1. Consider an alternative stationary phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18-functionalized silica for preparative chromatography.Different stationary phases offer different separation mechanisms. For example, reverse-phase chromatography separates based on hydrophobicity rather than polarity.
Product is Streaking/Tailing on TLC/Column 1. Add a small amount of a basic modifier: Incorporate 0.1-1% triethylamine or ammonia in your mobile phase.The free amine of your product can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing. A basic modifier will compete for these sites, leading to sharper peaks and better separation.
Issue 2: Product Degradation During Purification or Analysis

Symptom: HPLC or NMR analysis shows the presence of 1-aminocycloheptane-1-carboxylic acid, and the amount seems to increase over time or after specific steps.

Possible Cause Solution Scientific Rationale
Acid-Catalyzed Hydrolysis on Silica Gel 1. Neutralize the silica gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then pack the column with this slurry. 2. Use neutral or basic alumina: These stationary phases are less likely to cause acid-catalyzed hydrolysis.The tert-butyl ester is labile under acidic conditions.[3][4] The silanol groups on the surface of silica gel are acidic and can catalyze the cleavage of the ester back to the carboxylic acid. Neutralizing the silica or using a non-acidic stationary phase mitigates this.
Acidic Additives in HPLC Mobile Phase 1. Minimize the concentration of acid: Use the lowest concentration of TFA or formic acid in your mobile phase that still provides good peak shape (e.g., 0.05% instead of 0.1%). 2. Work at lower temperatures: If possible, run the HPLC at a lower column temperature.While acidic modifiers are often necessary for good chromatography of amines, they can also cause on-column degradation. Minimizing acid concentration and temperature can reduce the extent of this hydrolysis.[9]
Residual Acid from Synthesis 1. Perform a basic wash: Before purification, wash the crude product solution with a mild base like saturated sodium bicarbonate to remove any residual acid from the synthesis.Any remaining acid from the esterification step will continue to catalyze the hydrolysis of the product. A basic workup neutralizes this residual acid.

III. Experimental Protocols & Workflows

Protocol 1: Analytical HPLC Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for analyzing the purity of tert-butyl 1-aminocycloheptane-1-carboxylate.

  • Column Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

    • Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time of the product and impurities.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve resolution around the product peak. For example, if the product elutes at 60% B, you might run a shallower gradient from 40% to 70% B over 15 minutes.

    • If peak shape is poor, consider using a different acid modifier (e.g., 0.1% TFA) or a different organic modifier (e.g., methanol).

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of multi-gram quantities of the title compound.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point is 20-30% Ethyl Acetate in Hexanes. Add 0.5% triethylamine to the solvent system if streaking is observed.

  • Column Packing: Dry pack the column with silica gel. Equilibrate the column with the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent based on your TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be cautious not to overheat the sample to prevent degradation.

IV. Visualized Workflows

Workflow for Impurity Identification and Removal

Impurity_Workflow cluster_analysis Analysis of Crude Product cluster_identification Impurity Identification cluster_purification Purification Strategy cluster_verification Purity Verification Crude Crude Product HPLC_NMR HPLC & NMR Analysis Crude->HPLC_NMR Identify Identify Impurities (e.g., Starting Material, Hydrolysis Product) HPLC_NMR->Identify Purification Select Purification Method (Flash Chromatography, Prep-HPLC) Identify->Purification Analysis_Pure Analyze Pure Fractions (HPLC, NMR) Purification->Analysis_Pure Pure_Product Pure Product Analysis_Pure->Pure_Product

Caption: A general workflow for the systematic identification and removal of impurities.

Troubleshooting Decision Tree for Poor Chromatographic Separation

Troubleshooting_Separation Start Poor Separation in Flash Chromatography CheckTailing Is there peak tailing? Start->CheckTailing AddBase Add 0.5% Triethylamine to Mobile Phase CheckTailing->AddBase Yes CheckResolution Are peaks co-eluting? CheckTailing->CheckResolution No ShallowGradient Use a shallower gradient CheckResolution->ShallowGradient Yes CheckDegradation Is there evidence of on-column degradation? CheckResolution->CheckDegradation No ChangeSolvent Change solvent system (e.g., DCM/MeOH) ShallowGradient->ChangeSolvent Still poor? NeutralizeSilica Use neutralized silica or alumina CheckDegradation->NeutralizeSilica Yes

Caption: A decision tree to guide troubleshooting of common chromatographic separation issues.

V. Summary of Potential Impurities

The following table summarizes the likely impurities, their origin, and key analytical features to aid in their identification.

ImpurityLikely OriginKey ¹H NMR Signal(s)Expected Chromatographic Behavior
1-Aminocycloheptane-1-carboxylic acidIncomplete esterification or product hydrolysisAbsence of the ~1.4 ppm t-butyl singlet.Much more polar; will likely not elute from the column under standard normal-phase conditions.
CycloheptanoneIncomplete reaction (starting material)Characteristic signals in the 2.0-2.5 ppm region.Non-polar; will elute very quickly in normal-phase chromatography.
5,5-cycloheptane-spiro-hydantoinIncomplete hydrolysis in Bucherer-Bergs synthesisPresence of N-H protons; absence of the t-butyl signal.More polar than the final product, but less polar than the free amino acid.
Di-tert-butyl etherByproduct of tert-butylation reactionA strong singlet around 1.3 ppm.Very non-polar; will elute very quickly in normal-phase chromatography.

By understanding the potential impurities and the principles behind the separation techniques, you can systematically troubleshoot and optimize the purification of tert-butyl 1-aminocycloheptane-1-carboxylate, leading to higher purity and yield in your experiments.

VI. References

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. (2019). Available at: [Link]

  • Khan, M. I. H., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. Available at: [Link]

  • Suárez-Castillo, O. R., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Boletín de la Sociedad Química de México. Available at: [Link]

  • Armstrong, D. W., et al. (2018). Gas-chromatographic stereoisomer separation of 3,4-dimethylhexane... ResearchGate. Available at: [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Available at: [Link]

  • Reddit. (2024). Hydrolysis product troubleshooting. Available at: [Link]

  • Reddit. (2024). Help with separation of diastereomers. Available at: [Link]

  • Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett. Available at: [Link]

  • Google Patents. (2019). Method for preparing tert-butyl n-((1r,2s,5s). Available at:

  • Wu, Y., et al. (2016). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2019). NMR correlations for tert-butyl.... Available at: [Link]

  • Noga, E., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

  • Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available at: [Link]

  • Google Patents. (2008). Technique for synthesizing tert-butylamine. Available at:

  • Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]

  • PubChem. Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride. Available at: [Link]

  • ResearchGate. (2026). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Available at: [Link]

  • ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Available at: [Link]

  • Analysis of Endogenous Metabolites using Multifunctional Derivatization and Capillary RPLC-MS. PMC. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Cycloheptane vs. Cyclohexane Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between 1-aminocyclohexanecarboxylic acid (Ac6c) and 1-aminocycloheptanecarboxylic acid (Ac7c) esters is a critical decision point for optimizing peptidomimetics and prodrug scaffolds.

While both serve as conformationally constrained


-disubstituted amino acids, they offer distinct pharmacological profiles:
  • Cyclohexane (Ac6c) Esters: Offer rigid, defined geometry (chair conformation) ideal for locking bioactive conformations. They are synthetically robust but more susceptible to enzymatic hydrolysis.

  • Cycloheptane (Ac7c) Esters: Provide increased lipophilicity (+0.5 LogP) and enhanced metabolic stability due to steric bulk. However, they introduce conformational flux (pseudorotation) and slightly lower synthetic yields.

This guide analyzes the structural, synthetic, and physicochemical differences to assist in scaffold selection.

Structural & Conformational Analysis

The primary differentiator between these two scaffolds is the entropy of the ring system. This dictates how the amino acid side chain interacts with biological targets.

The Energy Landscape
  • Cyclohexane (C6): Exists predominantly in a rigid chair conformation .[1][2] The 1,1-disubstitution forces one group axial and one equatorial. This rigidity is excellent for high-affinity binding if the target pocket matches the geometry.

  • Cycloheptane (C7): Exists in a fluxional equilibrium between twist-chair and twist-boat forms. This "induced fit" capability allows Ac7c to adapt to receptor pockets that sterically reject the rigid Ac6c, but the entropic penalty upon binding is higher.

Conformation C6 Cyclohexane (Ac6c) Rigid Chair Target_A Target A (Deep/Rigid Pocket) C6->Target_A High Affinity (Pre-organized) Target_B Target B (Shallow/Flexible Pocket) C6->Target_B Steric Clash C7 Cycloheptane (Ac7c) Fluxional Twist-Chair C7->Target_A Entropic Penalty C7->Target_B Induced Fit (Adaptive)

Figure 1: Conformational binding logic. Ac6c is a "Key," whereas Ac7c acts more like a "Master Key" with higher entropic cost.

Synthetic Accessibility: The Bucherer-Bergs Route

Both esters are synthesized via the Bucherer-Bergs reaction followed by hydrolysis and esterification. However, the ring size impacts reaction kinetics and yield.

Comparative Synthetic Metrics
FeatureCyclohexane (Ac6c)Cycloheptane (Ac7c)Causality
Ketone Reactivity HighModerateC7 ketones suffer from transannular strain during nucleophilic attack.
Hydantoin Yield 75–85%55–65%Steric hindrance in the spiro-ring closure step.
Hydrolysis Time 24–48h (HCl/Reflux)48–72h (HCl/Reflux)Increased steric bulk of C7 protects the amide bond.
Esterification Standard (SOCl₂)Standard (SOCl₂)Similar reactivity for exocyclic carboxyls.
Reaction Pathway

The following workflow applies to both, but reaction times must be extended for the cycloheptane derivative.

Synthesis Ketone Cyclic Ketone (C6 or C7) Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin Bucherer-Bergs Reagents (NH4)2CO3 + KCN 50% EtOH, 60°C Reagents->Hydantoin AminoAcid Free Amino Acid (Ac6c / Ac7c) Hydantoin->AminoAcid Hydrolysis Hydrolysis 6N HCl, Reflux (Ring Opening) Hydrolysis->AminoAcid FinalProduct Amino Acid Ester HCl Salt AminoAcid->FinalProduct Fischer Esterification Esterification SOCl2, ROH (Esterification) Esterification->FinalProduct

Figure 2: General synthetic workflow. Note that step 2 (Hydrolysis) is the rate-limiting step for Ac7c.

Physicochemical & Pharmacokinetic Profile

For drug development, the shift from C6 to C7 is often a tool to modulate Lipophilic Efficiency (LipE) and Metabolic Stability .

Lipophilicity (LogP)

Adding a methylene (-CH₂-) group increases the LogP by approximately 0.5 units.

  • Ac6c Ethyl Ester: LogP ≈ 1.8 (Moderate solubility).

  • Ac7c Ethyl Ester: LogP ≈ 2.3 (Higher membrane permeability, lower aqueous solubility).

Hydrolytic Stability (Esterase Resistance)

This is the most significant functional difference. The cycloheptane ring creates a "steric umbrella" around the ester carbonyl.

  • Mechanism: The extra methylene groups in C7 pucker out of the plane, hindering the approach of the catalytic serine triad in esterases (e.g., Carboxylesterase 1).

  • Result: Ac7c esters act as slower-releasing prodrugs compared to Ac6c esters.

Experimental Protocols

Protocol A: Synthesis of 1-Aminocycloheptanecarboxylic Acid (Ac7c)

Adapted for the lower reactivity of the 7-membered ring.

Reagents: Cycloheptanone (1.0 eq), (NH₄)₂CO₃ (3.0 eq), KCN (1.5 eq), Ethanol/Water (1:1).

  • Hydantoin Formation:

    • Dissolve cycloheptanone (11.2 g, 100 mmol) in 100 mL 50% EtOH.

    • Add (NH₄)₂CO₃ (28.8 g, 300 mmol) and KCN (9.75 g, 150 mmol). Caution: KCN is highly toxic.

    • Heat to 60°C for 24 hours (vs. 4-6h for cyclohexanone).

    • Cool on ice. Filter the white precipitate (Spiro-hydantoin). Wash with cold water.

    • Expected Yield: ~60% (white solid).

  • Alkaline Hydrolysis (Optimization):

    • Note: Acid hydrolysis is very slow for C7. Alkaline hydrolysis is preferred here.

    • Suspend hydantoin in 3M NaOH (10 eq).

    • Reflux for 48 hours (Autoclave at 120°C recommended for complete conversion).

    • Neutralize with HCl to pH 6.0 to precipitate the amino acid.

Protocol B: Comparative Ester Hydrolysis Assay

To verify the stability difference between C6 and C7 esters.

Materials:

  • Phosphate Buffer (PBS, pH 7.4)

  • Porcine Liver Esterase (PLE)

  • HPLC with UV detector (210 nm)

Procedure:

  • Prepare 1 mM stock solutions of Ethyl-Ac6c and Ethyl-Ac7c in DMSO.

  • Dilute to 50 µM in PBS containing PLE (10 units/mL) at 37°C.

  • Sampling: Aliquot 100 µL at t = 0, 5, 10, 30, 60, and 120 mins.

  • Quench: Add 100 µL cold Acetonitrile (stops enzyme).

  • Analysis: Inject on C18 HPLC column. Measure disappearance of Ester peak and appearance of Acid peak.

  • Calculation: Plot ln([Ester]) vs. time to determine pseudo-first-order rate constant (

    
    ).
    
    • Expectation:

      
      .
      

Decision Matrix: When to Use Which?

RequirementRecommended ScaffoldReason
Target requires rigid fit Cyclohexane (Ac6c) Low entropic penalty; defined chair geometry.
Prodrug needs long half-life Cycloheptane (Ac7c) Steric bulk slows esterase hydrolysis.
BBB Permeability Cycloheptane (Ac7c) Higher LogP facilitates passive transport.
Scale-up Economics Cyclohexane (Ac6c) Cheaper starting material; higher synthetic yields.

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Bucherer, H. T., & Steiner, W. (1934). Synthesis of hydantoins.[3][4][5][6][7] Journal for Practical Chemistry.

    • Source:

  • Conformational Analysis of Cyclic Amino Acids

    • Study on 1-aminocyclohexanecarboxylic acid flexibility.
    • Source:

  • Hydrolysis Rates of Hindered Esters

    • Comparative kinetics of sterically hindered esters.
    • Source:

  • Synthesis of 1-Aminocycloheptanecarboxylic Acid

    • Detailed synthetic routes and yield comparisons.
    • Source:

Sources

Conformational Analysis of 1-Aminocycloheptane-1-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Ac c

In the landscape of peptidomimetics, 1-aminocycloheptane-1-carboxylic acid (Ac


c)  occupies a distinct niche between the rigid, smaller rings (Ac

c-Ac

c) and the flexible, acyclic dialkyl amino acids (like Aib). While

-aminoisobutyric acid (Aib) is the gold standard for inducing helical structures, its lack of side-chain discrimination limits its utility in hydrophobic interactions.

Ac


c introduces a cycloheptane ring  that enforces specific backbone constraints via a twist-chair conformation .[1] This guide objectively compares Ac

c derivatives against their homologs (Ac

c, Ac

c, and Aib), demonstrating that Ac

c is not merely a "larger Aib" but a tool for fine-tuning lipophilicity , proteolytic resistance , and helical pitch in therapeutic peptides.

Structural & Conformational Landscape

The Twist-Chair Constraint

Unlike the cyclohexane ring of Ac


c, which locks into a rigid chair conformation, the seven-membered ring of Ac

c adopts a twist-chair geometry. This is critical for researchers designing receptor ligands: the twist-chair allows for a slight "breathing" motion, accommodating steric clashes that would destabilize an Ac

c-containing peptide, while still strictly forbidding the extended conformations (

) typical of linear residues.

Key Mechanistic Insight: The steric bulk of the cycloheptane ring restricts the backbone torsion angles (


) to the helical region.
  • 
     (N-C
    
    
    
    ):
    Restricted to
    
    
    to
    
    
    .
  • 
     (C
    
    
    
    -CO):
    Restricted to
    
    
    to
    
    
    .

This restriction energetically traps the peptide in a


-helical  or 

-helical
state, reducing the entropic penalty of folding upon receptor binding.
Conformational Selection Logic

The following diagram illustrates the logical flow of conformational restriction imposed by Ac


c compared to linear residues.

ConformationLogic Linear Linear Peptide (High Entropy) Ac7c_Insert Ac7c Insertion (Cα-Tetrasubstitution) Linear->Ac7c_Insert Modification Steric_Clash Ring-Backbone Steric Repulsion Ac7c_Insert->Steric_Clash Thorpe-Ingold Effect Excluded_Region Extended Conformations (β-sheet excluded) Steric_Clash->Excluded_Region Destabilizes Allowed_Region Helical Region (φ ≈ ±60°, ψ ≈ ±30°) Steric_Clash->Allowed_Region Forces into Twist_Chair Ring Adaptation: Twist-Chair Conformation Allowed_Region->Twist_Chair Ring Strain Relief Final_State Stable 3_10 / α-Helix Twist_Chair->Final_State Stabilization

Figure 1: Logical pathway of conformational restriction by Ac


c. The seven-membered ring forces the backbone into helical space while adopting a twist-chair form to minimize internal strain.

Comparative Performance Analysis

This section compares Ac


c with its primary alternatives: Aib (acyclic), Ac

c (cyclopentane), and Ac

c (cyclohexane).
Quantitative Comparison Matrix
FeatureAib (Dimethyl)Ac

c
(Cyclopentyl)
Ac

c
(Cyclohexyl)
Ac

c
(Cycloheptyl)
Ring Conformation N/A (Free Rotation)EnvelopeChair (Rigid)Twist-Chair (Flexible)
Helical Propensity High (

)
High (

)
High (

)
High (

)
Hydrophobicity (

)
LowModerateHighVery High
Steric Bulk (Å

)
~80~110~130~150
Membrane Permeability LowModerateGoodExcellent
Metabolic Stability GoodExcellentExcellentExcellent
Critical Analysis
  • Helical Stability: All four residues are strong helix inducers. However, Ac

    
    c is particularly effective in stabilizing Type I/III 
    
    
    
    -turns
    in short sequences (di/tripeptides) due to the specific bond angles of the 7-membered ring [1]. In longer oligomers, it promotes
    
    
    -helices similar to Aib but with greater side-chain shielding.
  • Hydrophobicity: Ac

    
    c significantly increases the lipophilicity of the peptide. This is a crucial advantage for CNS-targeting drugs , where blood-brain barrier (BBB) penetration is required. The cycloheptane ring acts as a "grease ball," facilitating membrane transit better than Aib or Ac
    
    
    
    c.
  • Steric Occlusion: The bulk of Ac

    
    c provides superior protection of the adjacent peptide bonds against proteolysis (trypsin/chymotrypsin) compared to Aib.
    

Experimental Validation Protocols

To ensure reproducibility, we utilize the Bucherer-Bergs synthesis followed by rigorous conformational analysis. This protocol is self-validating: the formation of the hydantoin intermediate is a visual check (precipitation), and the final NMR analysis confirms the ring integrity.

Synthesis Protocol: Bucherer-Bergs Route

Objective: Synthesize pure 1-aminocycloheptane-1-carboxylic acid.

Reagents: Cycloheptanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH


)

CO

), Ethanol, NaOH, HCl.

Workflow Diagram:

SynthesisWorkflow Start Cycloheptanone Step1 Bucherer-Bergs (KCN, (NH4)2CO3, 60°C) Start->Step1 Inter Spiro-Hydantoin (Precipitate) Step1->Inter Cyclization Step2 Alkaline Hydrolysis (NaOH, Reflux, 48h) Inter->Step2 Ring Opening Step3 Neutralization (HCl to pH 6) Step2->Step3 End Ac7c Product (Crystalline Solid) Step3->End Crystallization

Figure 2: Step-by-step synthesis of Ac


c via the Bucherer-Bergs method.

Detailed Steps:

  • Hydantoin Formation: Dissolve cycloheptanone (10 mmol) in 50% aqueous ethanol. Add (NH

    
    )
    
    
    
    CO
    
    
    (30 mmol) and KCN (15 mmol). Stir at 60°C for 12 hours. The spiro-hydantoin will precipitate as a white solid. Validation: Melting point check of hydantoin (approx. 215-218°C).
  • Hydrolysis: Suspend the hydantoin in 2M NaOH and reflux for 48 hours. This harsh condition is necessary to open the stable hydantoin ring.

  • Isolation: Cool the solution and acidify with concentrated HCl to pH 6.0 (isoelectric point). Cool at 4°C overnight. Filter the resulting crystals of Ac

    
    c.
    
  • Characterization:

    • 
      H NMR (D
      
      
      
      O):
      Look for multiplets at
      
      
      1.5–2.2 ppm (12H, ring protons). Absence of
      
      
      -proton signal confirms tetrasubstitution.
    • IR: Strong bands at ~1600 cm

      
       (COO
      
      
      
      ) and ~1500 cm
      
      
      (NH
      
      
      ).
Conformational Analysis Protocol

Objective: Determine the helical preference of an Ac


c-containing peptide.
  • X-Ray Crystallography: Grow crystals from MeOH/H

    
    O slow evaporation. Solve structure.
    
    • Metric: Measure torsion angles ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       and 
      
      
      
      .[2][3][4] For
      
      
      -helix, expect
      
      
      .
    • Ring Check: Verify Twist-Chair conformation by calculating ring torsion angles.

  • FT-IR Spectroscopy (Solution): Dissolve peptide in CHCl

    
     (non-hydrogen bonding solvent).
    
    • Metric: Amide I band. A peak at 1665-1670 cm

      
        indicates hydrogen-bonded turns/helices. A peak >1680 cm
      
      
      
      indicates non-hydrogen bonded (free) amides.
  • NMR NOESY:

    • Metric: Look for

      
       correlations. Strong sequential NH-NH NOEs are diagnostic of helical structures (
      
      
      
      or
      
      
      ).

References

  • Santini, A. et al. (1991). "Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c)." International Journal of Peptide and Protein Research.[4] Link

  • Benedetti, E. et al. (1997). "Conformational restriction through Cngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    
    
    
    
    C
    
    
    cyclization: 1-aminocycloheptane-1-carboxylic acid (Ac7c)."[5] Journal of the Chemical Society, Perkin Transactions 2. Link
  • Toniolo, C. et al. (1993). "Structure and conformation of peptides containing the sulfated amino acid residue 1-aminocycloheptane-1-carboxylic acid." Biopolymers. Link

  • Karle, I.L. & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link

  • Tanaka, M. et al. (2022). "Synthesis and conformational analysis of 1-aminocycloalkane-1-carboxylic acid derivatives." Beilstein Journal of Organic Chemistry. Link

Sources

Technical Comparison: Steric & Electronic Profiles of Achc Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Tert-butyl 1-aminocycloheptane-1-carboxylate (H-Achc-OtBu) and Boc-1-aminocycloheptanecarboxylic acid (Boc-Achc-OH).

Executive Summary

1-Aminocycloheptanecarboxylic acid (Achc) is a


-disubstituted amino acid used to constrain peptide backbones into stable secondary structures (helices and turns). The choice between its two primary derivatives—the C-protected amine (H-Achc-OtBu ) and the N-protected acid (Boc-Achc-OH )—dictates the synthetic strategy and the specific steric challenges encountered.
  • Boc-Achc-OH (Electrophile): Used to introduce Achc into a chain. Activation is relatively straightforward, though slower than standard amino acids. It benefits from the gem-dialkyl effect, which stabilizes the reactive oxazolone intermediate.

  • H-Achc-OtBu (Nucleophile): Used as a C-terminal acceptor. The free amino group is heavily shielded by the cycloheptyl ring, making it a poor nucleophile . Coupling to this amine is the rate-limiting step in synthesis and requires high-energy activation (e.g., HATU, acid chlorides).

Structural & Steric Analysis[1][2]

Both molecules share the core cycloheptane ring fused at the


 position. This 7-membered ring adopts a twist-chair conformation , which is more flexible than the rigid 3-membered (Ac3c) or 5-membered (Ac5c) rings but significantly bulkier than standard alkyl side chains.
Steric Shielding Map

The following diagram illustrates the steric environment. The


 tetrasubstitution creates a "cone of protection" that hinders the approach of reagents.

StericMap cluster_0 Molecule A: H-Achc-OtBu (Nucleophile) cluster_1 Molecule B: Boc-Achc-OH (Electrophile) Amine Free Amine (-NH2) Shielded Nucleophile Ester t-Butyl Ester (Acid Labile Protection) RingA Cycloheptyl Ring (Twist-Chair Bulk) RingA->Amine Steric Clash Acid Free Acid (-COOH) Active Site RingB Cycloheptyl Ring (Twist-Chair Bulk) RingB->Acid Promotes Oxazolone Boc Boc Group (Acid Labile Protection)

Caption: Comparative steric mapping. Red indicates the deactivated nucleophile (Amine); Green indicates the activatable electrophile (Acid).

Reactivity Profiles

Molecule A: H-Achc-OtBu (The Nucleophile)

Primary Challenge: Low Nucleophilicity. The amino group is attached to a quaternary carbon. The adjacent cycloheptane ring and the bulky tert-butyl ester create a "steric wall."

  • Reactivity: The rate of acylation (coupling an amino acid to H-Achc-OtBu) is 10–100x slower than coupling to Alanine or Glycine.

  • Common Failure Mode: Incomplete coupling leading to deletion sequences. Standard reagents (EDC/NHS, HBTU) often fail.

  • Required Conditions: Requires strong activating agents (HATU, PyBrOP) or highly reactive electrophiles (N-carboxyanhydrides or Acid Chlorides).

Molecule B: Boc-Achc-OH (The Electrophile)

Primary Challenge: Activation Kinetics & Oxazolone Formation.

  • Reactivity: Activating the carboxylic acid is feasible.[1] However, the bulky ring hinders the approach of the incoming amine.

  • Mechanism: Upon activation (e.g., with EDC), the carbonyl oxygen of the Boc group often attacks the activated acid to form a 5(4H)-oxazolone .

    • Note: Unlike chiral amino acids, Achc is achiral at the

      
      , so oxazolone formation does not  lead to racemization. In fact, the oxazolone is often the active species that successfully couples to the next amine.
      
  • Utility: Excellent for introducing the Achc residue into a growing chain.

Comparative Performance Data

FeatureH-Achc-OtBu (Amine)Boc-Achc-OH (Acid)
Role in Synthesis C-Terminal Acceptor / IntermediateN-Terminal Building Block
Coupling Difficulty High (Hard to acylate)Moderate (Slower activation)
Preferred Reagents HATU, HOAt, PyBrOP, Acid ChloridesEDC/HOBt, DIC, HATU
Reaction Time 4–24 Hours (often requires double coupling)1–4 Hours
Side Reactions Unreacted amine (deletion)N-acylurea formation (if slow)
Solubility Soluble in DCM, DMF, EtOAcSoluble in DCM, DMF, alkaline water
Deprotection TFA (cleaves tBu ester)TFA (cleaves Boc carbamate)

Experimental Protocols

Protocol A: Coupling to H-Achc-OtBu (Overcoming Steric Hindrance)

Use this protocol when extending a peptide chain from the Achc amine.

Reagents:

  • Incoming Amino Acid (Fmoc-AA-OH or Boc-AA-OH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for steric reduction.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine). TMP is preferred for extremely hindered couplings to prevent base-catalyzed side reactions.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of H-Achc-OtBu and 1.2–1.5 equiv of the incoming Protected-AA-OH in dry DMF (concentration ~0.1 M).

  • Activation: Add 1.2 equiv of HATU and 1.2 equiv of HOAt.

  • Initiation: Cool to 0°C. Add 2.5 equiv of DIEA (or TMP) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 12–24 hours .

    • Monitoring: Standard Ninhydrin (Kaiser) test may be false-negative due to steric bulk. Use Chloranil test or LC-MS to confirm consumption of H-Achc-OtBu.

  • Workup: Dilute with EtOAc. Wash with 5% KHSO4 (removes base), sat. NaHCO3, and brine. Dry over Na2SO4.[2]

Protocol B: Coupling Boc-Achc-OH to an Amine

Use this protocol to introduce the Achc unit.

Reagents:

  • Boc-Achc-OH[3]

  • Amine Component (H-Peptide-Resin or H-Peptide-OR)

  • Reagent: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

Step-by-Step:

  • Activation: Dissolve 3.0 equiv of Boc-Achc-OH and 3.0 equiv of Oxyma Pure in DMF. Add 3.0 equiv of DIC. React for 2–5 minutes to generate the active ester/oxazolone.

  • Coupling: Add the pre-activated mixture to the amine component (1.0 equiv).

  • Reaction: Shake/Stir for 2–4 hours at room temperature.

  • Validation: Perform a Kaiser test. If positive (blue), recouple using HATU/DIEA for 2 hours.

Mechanistic Pathway: Oxazolone Formation

Understanding the behavior of Boc-Achc-OH is critical. The gem-dialkyl effect promotes ring closure.

ReactionPath Start Boc-Achc-OH (Activated with EDC/DIC) Intermediate O-Acylisourea (Unstable) Start->Intermediate Activation Oxazolone 5(4H)-Oxazolone (Cyclic Active Species) Intermediate->Oxazolone Gem-Dialkyl Effect (Fast Cyclization) Product Coupled Peptide (Boc-Achc-NH-R) Intermediate->Product Direct Attack (Slow) Oxazolone->Product Amine Attack (R-NH2)

Caption: The oxazolone pathway is the dominant mechanism for Boc-Achc-OH coupling due to the gem-dialkyl effect.

References

  • Valle, G., et al. (1991). "Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c)." International Journal of Peptide and Protein Research.[4] Link

  • Benedetti, E., et al. (1997). "Conformational restriction through Cαi ↔ Cαi cyclization: 1-aminocycloheptane-1-carboxylic acid (Ac7c)."[5] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation procedures in peptide synthesis." Methods in Enzymology.
  • Wenschuh, H., et al. (1996). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols." Journal of Organic Chemistry. (Demonstrates protocols for sterically hindered Aib/Acnc analogs).

Sources

Comparative Guide: Infrared (IR) Spectrum of tert-Butyl 1-Aminocycloheptane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 1-aminocycloheptane-1-carboxylate is a critical sterically constrained amino acid scaffold, often utilized in the synthesis of peptidomimetics and GPCR ligands. Its seven-membered ring (cycloheptane) introduces unique conformational flexibility compared to its five- and six-membered analogs.

This guide provides a technical analysis of its Infrared (IR) spectrum, focusing on the diagnostic differentiation between this product and its two primary process alternatives: the Free Acid precursor and the N-Protected (Boc) intermediate.

Key Diagnostic Indicator: The simultaneous presence of a primary amine doublet (~3300–3400 cm⁻¹) and a distinct ester carbonyl stretch (~1730 cm⁻¹), absent the broad O-H trough of the carboxylic acid.

Part 1: Structural Context & Diagnostic Importance

The molecule consists of three distinct vibrational domains that serve as quality control checkpoints:

  • The Core: A cycloheptane ring (fluxional twist-chair conformation).[1][2]

  • The Head: A free primary amine (

    
    ).
    
  • The Tail: A bulky tert-butyl ester (

    
    ).
    
Why IR Analysis Matters

While NMR (


, 

) confirms connectivity, IR spectroscopy is the superior method for rapid monitoring of:
  • Esterification Completion: Disappearance of the carboxylic acid O-H stretch.

  • Deprotection Efficiency: Confirmation of the free amine (

    
    ) vs. urethane/amide contaminants.
    
  • Hydration State: Detection of bound water in the hygroscopic amine salt.

Part 2: Comparative IR Analysis

The following table contrasts the target molecule with its immediate synthetic precursor (Free Acid) and its common protected derivative (N-Boc).

Table 1: Comparative Spectral Fingerprint
Functional GroupModeTarget Product (t-Butyl Ester)Alternative A (Free Acid)Alternative B (N-Boc Protected)
Amine (

)
StretchDoublet (3380 & 3310 cm⁻¹) (Primary Amine)Broad/Weak ~3000 cm⁻¹ (Zwitterionic Ammonium)Singlet ~3350 cm⁻¹ (Secondary Amide)
Carbonyl (

)
StretchSharp ~1730–1735 cm⁻¹ (Ester)~1610 cm⁻¹ (Asym

) or ~1700 cm⁻¹ (

)
Dual Band ~1710 cm⁻¹ (Urethane) ~1735 cm⁻¹ (Ester)
Hydroxyl (

)
StretchAbsent (Baseline flat >3000)Very Broad Trough 2500–3300 cm⁻¹Absent
Alkyl (

)
StretchStrong 2850–2960 cm⁻¹Strong 2850–2960 cm⁻¹Strong, increased intensity

-Dimethyl
BendSplit Doublet 1365 & 1390 cm⁻¹AbsentStrong Doublet (Boc + Ester)
Detailed Spectral Interpretation
1. The Amine Region (3500–3100 cm⁻¹)
  • Target: The free base form exhibits a characteristic doublet representing the asymmetric and symmetric N-H stretching vibrations.

  • Differentiation: If the spectrum shows a single sharp peak, the amine is likely mono-substituted (or protected). If it shows a broad "ammonium band" (2500–3000 cm⁻¹), the product is protonated (salt form) or unesterified zwitterion.

2. The Carbonyl Region (1750–1600 cm⁻¹)[3]
  • Target: A clean, singular peak at 1730–1735 cm⁻¹ confirms the ester.

  • Nuance: The tert-butyl group is electron-donating, which slightly lowers the wavenumber compared to methyl esters (~1745 cm⁻¹).

  • Warning Sign: A shoulder or secondary peak at 1700–1710 cm⁻¹ indicates residual N-Boc protection or incomplete esterification (free acid dimer).

3. The Fingerprint Region (Cycloheptane Specifics)

Unlike the rigid cyclohexane chair (sharp bands), the cycloheptane ring exists in a fluxional twist-chair conformation.

  • Result: Ring vibrations (900–1100 cm⁻¹) often appear broader or more complex due to the rapid interconversion of conformers at room temperature.

  • Diagnostic: Look for the tert-butyl "skeletal vibration" (C-C-O stretch) as a strong band near 1150 cm⁻¹ .

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and distinguish spectral artifacts from real structural features, follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for oily amines or low-melting solids to avoid moisture absorption.

Step-by-Step Workflow:

  • Instrument Setup:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

    • Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline salts).

  • Background Validation:

    • Clean crystal with isopropanol.

    • Run air background. Criteria: Flat baseline, no peaks at 2350 cm⁻¹ (

      
      ) or 3400 cm⁻¹ (
      
      
      
      ).
  • Sample Application:

    • Apply ~5 mg of sample.[4]

    • Apply pressure using the anvil until the absorbance of the C-H stretch (2900 cm⁻¹) reaches 0.5–0.8 A.U. Reason: Ensures good contact without detector saturation.

  • Data Processing:

    • Apply ATR correction (if comparing to library transmission spectra).

    • Baseline correct only if drift is >5% T.

  • Self-Validation Check:

    • The "Water Test": If a broad hump exists at 3400 cm⁻¹, dry the sample in a vacuum desiccator (

      
      ) for 2 hours and re-run. If the peak persists, it is likely N-H stretching; if it shrinks, it was moisture.
      

Part 4: Structural Nuances & Signaling Pathways

The following diagrams illustrate the synthesis workflow and the logic tree used to validate the product identity via IR.

Diagram 1: Synthesis & Characterization Workflow

SynthesisWorkflow Cycloheptanone Cycloheptanone (Starting Material) Bucherer Bucherer-Bergs Reaction Cycloheptanone->Bucherer Hydantoin Spiro-Hydantoin Intermediate Bucherer->Hydantoin Hydrolysis Basic Hydrolysis (NaOH) Hydantoin->Hydrolysis FreeAcid 1-Aminocycloheptane -1-carboxylic Acid Hydrolysis->FreeAcid Broad OH No Ester C=O Esterification Esterification (Isobutene/H2SO4) FreeAcid->Esterification Product tert-Butyl 1-amino cycloheptane-1-carboxylate Esterification->Product Target IR: 1730 cm-1

Caption: Synthetic route from cycloheptanone to the target ester, highlighting the key intermediate (Free Acid) that must be differentiated by IR.

Diagram 2: Spectral Logic Tree (Decision Matrix)

IR_Logic Start Analyze Spectrum (3500 - 1000 cm-1) CheckRegion1 Check 3300-3500 cm-1 Start->CheckRegion1 Doublet Doublet Observed? CheckRegion1->Doublet YesDoublet Primary Amine Present (-NH2) Doublet->YesDoublet Yes NoDoublet Singlet or Broad? Doublet->NoDoublet No CheckRegion2 Check 1700-1750 cm-1 YesDoublet->CheckRegion2 Shifted Peak @ 1700 or 1600? NoDoublet->Shifted Likely Protected or Salt Sharp1730 Sharp Peak @ 1730? CheckRegion2->Sharp1730 YesEster Ester Confirmed Sharp1730->YesEster Yes Sharp1730->Shifted No Conclusion Identity Confirmed: t-Butyl 1-aminocycloheptane -1-carboxylate YesEster->Conclusion

Caption: Decision logic for confirming product identity. A 'No' at any stage indicates a specific impurity (e.g., salt formation or hydrolysis).

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR functional group assignment).

  • NIST Chemistry WebBook. Infrared Spectrum of tert-Butylamine. National Institute of Standards and Technology. Available at: [Link] (Used for comparative amine doublet analysis).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for ester and cycloalkane ring vibration data).

  • O'Neil, I. A., et al. (2001). "The synthesis of functionalised amino acids using the Bucherer-Bergs reaction." Tetrahedron Letters, 42(46), 8247-8249. (Context for synthesis and intermediates).

Sources

Benchmarking Purity Assays for tert-Butyl 1-aminocycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

In the development of peptidomimetics and conformationally constrained scaffolds, tert-butyl 1-aminocycloheptane-1-carboxylate represents a critical building block. However, its chemical structure presents a distinct analytical challenge: it lacks a strong chromophore.[1][2]

The molecule consists of a cycloheptane ring, a primary amine, and a tert-butyl ester. None of these functional groups absorb significantly in the UV-Vis spectrum above 210 nm. Consequently, traditional HPLC-UV methods often yield poor sensitivity, baseline drift during gradients, and inaccurate impurity profiling.

This guide objectively compares three purity assay methodologies to determine the optimal protocol for research and drug development environments:

  • HPLC-CAD (Charged Aerosol Detection): The modern gold standard for non-chromophoric quantitation.

  • qNMR (Quantitative Nuclear Magnetic Resonance): The absolute reference method for primary standard characterization.

  • HPLC-UV (Low Wavelength): The legacy alternative, included for baseline comparison.

Comparative Analysis of Assay Methodologies

Method A: HPLC-CAD (Recommended for Routine QC)

Mechanism: The eluent is nebulized into droplets, dried into particles, and then charged by a stream of ionized nitrogen (corona discharge). The charge measured by the electrometer is directly proportional to the mass of the analyte.

  • Pros: Universal response (detects salts, lipids, and starting materials like cycloheptanone); high sensitivity (low ng range); linear response (unlike ELSD).

  • Cons: Requires volatile mobile phases; incompatible with non-volatile buffers (e.g., phosphate).

Method B: qNMR (Recommended for Reference Standards)

Mechanism: Uses the direct proportionality between the integration of proton signals and the molar concentration of nuclei.

  • Pros: SI-traceable "absolute" purity; requires no reference standard of the analyte itself; non-destructive.

  • Cons: Lower sensitivity (requires mg quantities); long acquisition times for high precision; requires a highly pure internal standard (IS).

Method C: HPLC-UV at 205 nm (Legacy/Limited)

Mechanism: Relies on the weak


 transition of the carbonyl ester bond.
  • Pros: Ubiquitous equipment availability.

  • Cons: High solvent cutoff noise (cannot use Acetone/THF); poor sensitivity; "blind" to non-chromophoric impurities (e.g., saturated hydrocarbon byproducts).

Performance Data Summary
MetricHPLC-CADqNMR (

H)
HPLC-UV (205 nm)
Limit of Detection (LOD) ~1–5 ng on-column~10 µg (dependent on scans)~100–500 ng on-column
Linearity (

)
> 0.999 (Linear fit)N/A (Absolute method)> 0.990 (prone to drift)
Precision (RSD) < 1.5%< 0.5% (with proper d1)> 2.0% (at low conc.)
Specificity High (Universal)High (Structural resolution)Low (Misses impurities)
Primary Use Case Routine Batch ReleaseReference Standard CertificationQuick qualitative check

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate assay based on the stage of drug development and sample availability.

AssaySelection Start Sample Received: tert-butyl 1-aminocycloheptane-1-carboxylate Purpose Define Purpose Start->Purpose RoutineQC Routine Batch Release (High Throughput) Purpose->RoutineQC RefStd Reference Standard Characterization Purpose->RefStd CheckChrom Chromophore Present? RoutineQC->CheckChrom MethodQNMR Method B: qNMR (Absolute Purity) RefStd->MethodQNMR MethodCAD Method A: HPLC-CAD (Universal, Sensitive) CheckChrom->MethodCAD No (Typical) MethodUV Method C: HPLC-UV (Not Recommended) CheckChrom->MethodUV Yes (Rare) Result1 CoA Generation MethodCAD->Result1 Purity % (vs Std) Result2 Primary Calibrator MethodQNMR->Result2 Absolute Wt %

Figure 1: Decision matrix for selecting the optimal purity assay based on analytical needs.

Detailed Experimental Protocols

Protocol A: HPLC-CAD (The Gold Standard)

Rationale: This method utilizes a volatile mobile phase to ensure compatibility with the nebulizer. The Charged Aerosol Detector provides a uniform response factor, allowing for the estimation of impurities even without specific reference standards for those impurities.

Instrument Setup:

  • System: UHPLC coupled with Thermo Scientific™ Corona™ Veo™ or equivalent CAD.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent ZORBAX).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Volatile buffer).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 20 minutes.

  • CAD Settings:

    • Evaporation Temp: 35°C (Optimized for semi-volatiles).

    • Power Function: 1.00 (Linear mode).

    • Data Collection Rate: 10 Hz.

System Suitability Test (SST):

  • Tailing Factor: Must be

    
     for the main peak.
    
  • Precision: Inject standard 6 times; %RSD of peak area must be

    
    .
    
  • Signal-to-Noise: Limit of Quantitation (LOQ) defined as S/N

    
    .
    
Protocol B: qNMR (The Absolute Validator)

Rationale: qNMR eliminates the need for a reference standard of the analyte. It relies on an Internal Standard (IS) of known high purity.

Reagents:

  • Solvent: Methanol-ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (MeOD) or Chloroform-
    
    
    
    (
    
    
    ). Ensure the analyte is fully soluble.[3]
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).

    • Selection Criteria: The IS must have non-overlapping signals with the cycloheptane ring protons (1.5–2.5 ppm) and the tert-butyl group (~1.45 ppm). Maleic acid provides a clean singlet at ~6.3 ppm.

Procedure:

  • Weighing: Accurately weigh ~10 mg of analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL of deuterated solvent. Vortex until clear.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the longest relaxing proton).
    • Scans: 64 (to ensure S/N > 250:1).

    • Temperature: 298 K.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[3][4][5][6]

Mechanism of Action: Why CAD Wins

The following diagram details the physical pathway of the Charged Aerosol Detector, highlighting why it succeeds where UV fails for this specific aliphatic carbamate.

CAD_Mechanism Eluent HPLC Eluent (Analytes + Solvent) Nebulizer Nebulizer (N2 Gas) Eluent->Nebulizer SprayChamber Spray Chamber (Large droplets drain) Nebulizer->SprayChamber DryingTube Drying Tube (Solvent evaporates) SprayChamber->DryingTube Particles Dried Analyte Particles DryingTube->Particles Solvent Removed Mixing Charge Transfer (N2+ adsorbs to particles) Particles->Mixing Corona Corona Discharge (Ionized N2+) Corona->Mixing N2+ Stream Trap Ion Trap (Removes high mobility ions) Mixing->Trap Electrometer Electrometer (Measure Aggregate Charge) Trap->Electrometer Charged Particles

Figure 2: Workflow of Charged Aerosol Detection (CAD). Unlike UV, detection depends on particle mass, not optical properties.

References

  • International Council for Harmonisation (ICH). (2023).[7][8] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][8][9] [Link]

  • Holzgrabe, U., et al. (2010). "Charged aerosol detection in pharmaceutical analysis." Journal of Chromatography A, 1217(44), 6930-6941. [Link]

  • Thermo Fisher Scientific. (2020). "HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection." Chromatography Online. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(10), 4931-4941. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Tert-butyl 1-aminocycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Tert-butyl 1-aminocycloheptane-1-carboxylate is a specialized


-amino acid ester used primarily as a building block in peptide synthesis and medicinal chemistry. Its structure—a seven-membered cycloheptane ring featuring both a free primary amine and a bulky tert-butyl ester at the quaternary carbon—dictates its specific handling requirements.

While often categorized generically, this compound presents a dual chemical risk profile: the basicity/nucleophilicity of the free amine and the acid-sensitivity of the tert-butyl ester. This guide moves beyond generic safety data to provide a logistical framework for maintaining both operator safety and compound integrity.

  • CAS Number: 1183184-23-7[1][2][3]

  • Molecular Formula:

    
    
    
  • Physical State: Typically a viscous oil or low-melting solid.

  • Primary Hazard: Skin/Eye Irritation (High Confidence), Potential Corrosivity (Medium Confidence), Respiratory Irritation.

Risk Assessment & Hazard Logic

To understand the safety requirements, we must analyze the molecule's functional groups.

  • The Free Primary Amine (

    
    ):  This group is basic. Upon contact with moisture in the skin or eyes, it can generate hydroxide ions, leading to chemical burns or severe irritation. It is also sensitive to atmospheric 
    
    
    
    , forming carbamates that degrade purity.
  • The tert-Butyl Ester (

    
    ):  While chemically stable to bases, this group is acid-labile. However, from a safety perspective, its lipophilicity increases skin permeation rates compared to free amino acids, making dermal exposure more consequential.
    

GHS Classification (Read-Across Methodology):

  • Skin Corrosion/Irritation: Category 2 (Warning)[4][5][6]

  • Serious Eye Damage/Eye Irritation: Category 2A (Warning)[6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)[5][6]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation resistance against organic amines and common solvents used with this compound (e.g., DCM, DMF).

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double Gloving (Nitrile) Outer: 5 mil Nitrile (Standard). Inner: 4 mil Nitrile (Tactile). Why: Latex is permeable to many organic solvents used in peptide synthesis. Double gloving prevents "pinhole" exposure to the lipophilic ester.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. The basicity of the amine poses a risk of corneal opacity if splashed. Goggles provide a seal against vapors and splashes.
Respiratory Fume Hood (Primary) Use a certified chemical fume hood. If handling bulk powders outside a hood, use an N95 or P100 particulate respirator to prevent inhalation of alkaline dust.
Body Protection Lab Coat (Cotton/Poly) Standard protection. For scale-up (>10g), add a chemically resistant apron (Tyvek®) to protect against splashes.
Visualization: PPE Decision Logic

PPE_Decision_Matrix Start Start: Handling Tert-butyl 1-aminocycloheptane-1-carboxylate State_Check Is the compound Solid or Liquid? Start->State_Check Solid_Path Solid (Powder/Crystal) State_Check->Solid_Path Liquid_Path Liquid (Oil/Solution) State_Check->Liquid_Path Risk_Solid Risk: Inhalation of Alkaline Dust Solid_Path->Risk_Solid Risk_Liquid Risk: Splash & Rapid Skin Absorption Liquid_Path->Risk_Liquid Control_Solid Control: Fume Hood + N95 (if open bench) Risk_Solid->Control_Solid Control_Liquid Control: Splash Goggles + Double Nitrile Gloves Risk_Liquid->Control_Liquid Final_Check Final Check: Are solvents (DCM/DMF) involved? Control_Solid->Final_Check Control_Liquid->Final_Check Solvent_Yes Upgrade: Viton or Laminate Gloves Final_Check->Solvent_Yes Yes Solvent_No Standard Nitrile Sufficient Final_Check->Solvent_No No

Figure 1: Decision logic for selecting PPE based on physical state and solvent presence.

Operational Handling Protocol

This protocol ensures the compound remains stable and the operator remains safe.

A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under Argon or Nitrogen . The free amine will react with atmospheric

    
     to form carbamate salts, which appear as a white crust on the oil/solid.
    
  • Container: Keep tightly sealed.[6][7][8] If the original septum is pierced, wrap with Parafilm® or transfer to a vial with a Teflon-lined cap.

B. Weighing & Transfer
  • Equilibration: Allow the container to warm to room temperature before opening. Opening a cold bottle introduces condensation, which hydrolyzes the ester or hydrates the amine.

  • Anti-Static Measures: If solid, use an anti-static gun or ionizer. Amino acid esters can be static-prone, causing "jumping" of powder.

  • Tools: Use a glass pipette (for oils) or a stainless steel spatula (for solids). Avoid plastic spatulas if using DCM, as the compound may be sticky.

C. Solubilization (Reaction Setup)
  • Solvent Choice: Soluble in DCM, DMF, DMSO, and Methanol.

  • Exotherm Alert: When dissolving the free amine in acidic media (e.g., acetic acid or dilute HCl), a mild exotherm will occur. Add the acid slowly to the amine solution with cooling.

Emergency Response & Disposal

Accidental Exposure[8]
  • Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids open. The basic nature requires immediate dilution to prevent corneal damage. Seek medical attention.

  • Skin Contact: Wash with soap and water. Do not use alcohol/solvents, as they may enhance absorption of the lipophilic ester.

  • Inhalation: Move to fresh air. If coughing persists, seek medical evaluation (potential for chemical pneumonitis).

Disposal Logistics

Do not dispose of down the drain.

  • Waste Stream: Segregate into Organic Waste (Halogenated or Non-Halogenated) depending on the solvent used.

  • Labeling: Tag as "Basic Organic Amine" to prevent mixing with strong oxidizers or acids in the waste container, which could cause pressure buildup.

Visualization: Operational Workflow

Handling_Workflow Storage Storage (2-8°C, Argon) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Step 1 Weighing Weighing (Fume Hood, Anti-static) Equilibrate->Weighing Step 2 Dissolution Dissolution (DCM/DMF) Weighing->Dissolution Step 3 Reaction Reaction Setup Dissolution->Reaction Step 4 Waste Disposal (Organic Waste Stream) Reaction->Waste Post-Exp

Figure 2: Step-by-step workflow from cold storage to disposal.

References

  • Chemical Identity & Catalog Data: Tert-butyl 1-aminocycloheptane-1-carboxylate (CAS 1183184-23-7).[1][2][3] BLD Pharmatech. Retrieved from

  • Safety Data Read-Across (Cyclic Amino Esters): Safety Data Sheet for 1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid. Fisher Scientific. Retrieved from

  • General Handling of Amino Acid Esters: Amino Acid Derivatives for Peptide Synthesis. Peptide.com. Retrieved from

  • Protecting Group Chemistry: Tert-Butyl Esters - Stability and Deprotection. Organic Chemistry Portal. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.